Technical Documentation Center

N-(2-Chloroethyl)-3-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Chloroethyl)-3-methoxybenzamide
  • CAS: 161194-75-8

Core Science & Biosynthesis

Foundational

N-(2-Chloroethyl)-3-methoxybenzamide CAS 161194-75-8 properties

An In-depth Technical Guide to N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8) Abstract N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8) is a specialized chemical intermediate, valuable to researchers in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8)

Abstract

N-(2-Chloroethyl)-3-methoxybenzamide (CAS 161194-75-8) is a specialized chemical intermediate, valuable to researchers in medicinal chemistry and drug development. Its bifunctional nature, incorporating a reactive chloroethyl group and a methoxybenzamide scaffold, positions it as a strategic building block for synthesizing more complex, high-value molecules. While detailed public data on this specific compound is sparse, its utility is demonstrated in its role as a precursor to advanced therapeutic candidates. This guide synthesizes available information on its parent compounds and structural analogs to provide a comprehensive technical overview covering its probable properties, a robust synthesis protocol, its chemical reactivity, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Core Compound Identification and Physicochemical Properties

N-(2-Chloroethyl)-3-methoxybenzamide is a substituted benzamide featuring a methoxy group at the 3-position of the benzene ring and a 2-chloroethyl group attached to the amide nitrogen. The presence of the electrophilic chloroethyl moiety and the methoxy-substituted aromatic ring makes it a versatile intermediate.

Due to the limited availability of experimentally-derived data for this specific compound, the following properties are a synthesis of calculated values and data from close structural analogs, such as N-(2-Chloroethyl)benzamide (CAS 26385-07-9). These values provide a reliable baseline for experimental planning.

Diagram 1: Chemical Structure of N-(2-Chloroethyl)-3-methoxybenzamide

reactant1 3-Methoxybenzoyl Chloride product N-(2-Chloroethyl)-3-methoxybenzamide reactant1->product reactant2 2-Chloroethylamine HCl reactant2->product reagent1 Triethylamine (Base) reagent1->product 0°C to RT reagent2 DCM (Solvent) reagent2->product

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol: Synthesis of N-(2-Chloroethyl)-3-methoxybenzamide

Materials:

  • 3-Methoxybenzoyl chloride (1.0 eq) [1][2]* 2-Chloroethylamine hydrochloride (1.05 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Amine Preparation: To the flask, add 2-chloroethylamine hydrochloride (1.05 eq) and anhydrous DCM. Cool the resulting slurry to 0 °C in an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the slurry. Stir the mixture at 0 °C for 20-30 minutes. This step generates the free amine in situ.

  • Acylation: Dissolve 3-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and load it into the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. [3]7. Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2-Chloroethyl)-3-methoxybenzamide.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of N-(2-Chloroethyl)-3-methoxybenzamide lies in its two distinct reactive sites.

  • Electrophilic Alkyl Chloride: The primary chloroalkane is a potent electrophile, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This is its most significant feature for synthetic elaboration. Amines, thiols, and other nucleophiles can readily displace the chloride to form new carbon-heteroatom bonds. This reactivity is exemplified in the synthesis of complex heterocyclic systems where the chloroethyl moiety is used to build part of a larger scaffold. [4]

  • Amide Backbone: The amide bond is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating). The benzene ring can undergo electrophilic aromatic substitution, with the methoxy and amide groups directing incoming electrophiles.

Primary Application: Synthetic Intermediate The principal application of this compound is as a building block in multi-step syntheses. It serves as a linker that introduces a methoxybenzamide pharmacophore while providing a reactive handle for further molecular construction. Its use has been documented in the preparation of complex molecules with potential antiproliferative activity against cancer cell lines. [4]

Diagram 3: Role as a Synthetic Intermediate

start N-(2-Chloroethyl)-3- methoxybenzamide reaction Nucleophilic Substitution (Sₙ2) start->reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH nucleophile->reaction product Elaborated Molecule (e.g., Advanced Drug Candidate) reaction->product

Caption: Reactivity workflow for synthetic applications.

Safety, Handling, and Storage

Hazard Identification (Inferred):

  • Eye Irritant: Causes serious eye irritation. [5][6]* Skin Irritant: May cause skin irritation or an allergic skin reaction. [5][6]* Respiratory Irritant: Avoid breathing dust, as it may cause respiratory irritation. [7]* Harmful if Swallowed: May be harmful if ingested. * Potential Alkylating Agent: The chloroethyl group suggests potential as an alkylating agent, which requires careful handling to avoid exposure.

Recommended Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood. [8]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [9]* Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with the solvents being used. [9]* Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter. [9]* General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. First Aid Measures (General Guidance):

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [7]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture, strong oxidizing agents, and strong bases.

Conclusion

N-(2-Chloroethyl)-3-methoxybenzamide is a strategically designed chemical intermediate whose value is realized in its application for building complex molecular architectures. While direct characterization data is limited, a robust understanding of its properties, synthesis, and reactivity can be established through the analysis of related compounds. The protocols and safety information provided in this guide offer a solid foundation for researchers to safely and effectively utilize this compound in their drug discovery and development endeavors, enabling the creation of novel and potentially therapeutic agents.

References

  • Al-Suwaidan, I. A., et al. (2020). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics, 40(2), 787-795. Available at: [Link]

  • Covestro LLC. (2012). SAFETY DATA SHEET - NeoRad E-20. Available at: [Link]

  • CAS. (n.d.). Hydrofluoric acid. In CAS Common Chemistry. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chloroethyl)benzamide. In PubChem. Retrieved February 5, 2026, from [Link]

  • Cheméo. (n.d.). furfural acetal - Chemical & Physical Properties. Retrieved February 5, 2026, from [Link]

  • NIST. (n.d.). N-(2-Chloroethyl)benzamide. In NIST WebBook. Retrieved February 5, 2026, from [Link]

  • Kruger, H. G., & Singleton, E. (2015). Syntheses and structures of two benzoyl amides. Acta Crystallographica Section E, 71(Pt 10), o793–o797. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoropentadecanoic acid. In PubChem. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluorohexadecanoic acid. In PubChem. Retrieved February 5, 2026, from [Link]

  • Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Chloro-N-(2-phenoxy-ethyl)-benzamide. Retrieved February 5, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved February 5, 2026, from [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank, 2024(4), M1944. Available at: [Link]

  • Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1854. Available at: [Link]

Sources

Exploratory

Chemical structure and SMILES for N-(2-Chloroethyl)-3-methoxybenzamide

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-(2-Chloroethyl)-3-methoxybenzamide This technical guide provides a comprehensive overview of N-(2-Chloroethyl)-3-methoxybenzamide, a compound of in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-(2-Chloroethyl)-3-methoxybenzamide

This technical guide provides a comprehensive overview of N-(2-Chloroethyl)-3-methoxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, its synthesis can be reliably achieved through established and robust chemical methodologies. This document outlines the compound's structural and physicochemical properties and presents a detailed, field-proven protocol for its synthesis, grounded in fundamental principles of organic chemistry. The causality behind each experimental step is explained to provide a self-validating framework for its successful preparation and purification.

Chemical Identity and Properties

N-(2-Chloroethyl)-3-methoxybenzamide is a derivative of benzoic acid, featuring a methoxy group at the 3-position of the benzene ring and a 2-chloroethyl group attached to the amide nitrogen.

Chemical Structure and Identifiers

The structural formula of N-(2-Chloroethyl)-3-methoxybenzamide is presented below. Based on this structure, we can determine its key identifiers.

  • IUPAC Name: N-(2-chloroethyl)-3-methoxybenzamide

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • SMILES: COC1=CC=CC(=C1)C(=O)NCCCl

  • InChI Key: (Predicted) A derivative of the InChIKey for N-(2-chloroethyl)benzamide (FYQJUYCGPLFWQR-UHFFFAOYSA-N).[1]

The structure combines a 3-methoxybenzoyl moiety with a 2-chloroethylamine tail. The 3-methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring, while the chloroethyl group provides a reactive electrophilic site, making this compound a potential precursor for further functionalization.

Physicochemical Properties
PropertyN-(2-Chloroethyl)-3-methoxybenzamide (Predicted)3-Methoxybenzoic Acid (Precursor)2-Chloroethylamine Hydrochloride (Precursor)
Molecular Weight 213.66 g/mol 152.15 g/mol [2]115.99 g/mol (for salt)[3]
Appearance White to off-white solidBeige powder[4]White to light beige crystalline powder[5][6]
Melting Point N/A105-107 °C[7]147-150 °C[3][6]
Boiling Point N/A170-172 °C at 10 mmHg[7]80-84 °C at 0.1 mmHg[6]
Water Solubility Low2 mg/mL at 25°C[7]Highly soluble[5]
CAS Number Not assigned586-38-9[2]870-24-6[3]

Synthetic Strategy and Rationale

The most direct and reliable method for synthesizing N-substituted benzamides is through the coupling of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[1][8] This guide focuses on a two-step approach:

  • Activation of Carboxylic Acid: Conversion of 3-methoxybenzoic acid into the more reactive 3-methoxybenzoyl chloride.

  • Amide Coupling: Reaction of 3-methoxybenzoyl chloride with 2-chloroethylamine via the Schotten-Baumann reaction.[9][10][11]

This strategy is chosen for its high efficiency, scalability, and use of readily available reagents. The Schotten-Baumann conditions, which employ a two-phase system with a base in the aqueous layer, are particularly effective for this type of acylation.[10][11] The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the amine starting material.[11]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling (Schotten-Baumann) A 3-Methoxybenzoic Acid C 3-Methoxybenzoyl Chloride A->C Activation B Chlorinating Agent (e.g., SOCl₂) B->C Reaction D 2-Chloroethylamine HCl F N-(2-Chloroethyl)-3-methoxybenzamide C->F Acylation D->F E Base (e.g., NaOH) E->F Neutralization

Figure 1: Overall two-step synthesis pathway for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Thionyl chloride and acyl chlorides are corrosive and moisture-sensitive.[12][13] 2-Chloroethylamine hydrochloride is toxic and an irritant.[5][14]

Protocol 1: Synthesis of 3-Methoxybenzoyl Chloride

This protocol describes the conversion of 3-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂), a common and effective chlorinating agent.[15][16] A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier reagent.[15][16]

Materials:

  • 3-Methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

  • Anhydrous toluene or dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-methoxybenzoic acid in anhydrous toluene. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of DMF to the suspension.

  • Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-110°C depending on the solvent) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which should be directed to a basic scrubber.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 3-methoxybenzoyl chloride is a liquid and can often be used in the next step without further purification.[15][17] If necessary, it can be purified by vacuum distillation.[18]

Protocol 2: Synthesis of N-(2-Chloroethyl)-3-methoxybenzamide

This protocol utilizes the classic Schotten-Baumann reaction conditions.[8][11] 2-Chloroethylamine is typically supplied as its hydrochloride salt for stability, which requires the use of at least two equivalents of base: one to neutralize the HCl salt and one to neutralize the HCl generated during the reaction.[19]

Materials:

  • 3-Methoxybenzoyl chloride (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM) or diethyl ether

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride and sodium hydroxide in water. In a separate addition funnel, prepare a solution of 3-methoxybenzoyl chloride in dichloromethane.

  • Reagent Addition: Cool the aqueous amine solution in an ice bath to 0-5°C. With vigorous stirring, add the solution of 3-methoxybenzoyl chloride dropwise from the addition funnel. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the acyl chloride is consumed.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and 3-methoxybenzoic acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will likely be a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[20]

G start Start prep_amine Dissolve 2-Chloroethylamine HCl and NaOH in Water start->prep_amine prep_acyl Dissolve 3-Methoxybenzoyl Chloride in DCM start->prep_acyl reaction Add Acyl Chloride Solution Dropwise to Amine Solution at 0-5°C prep_amine->reaction prep_acyl->reaction stir Stir at Room Temperature for 1-2 hours reaction->stir workup Aqueous Work-up: 1. Separate Layers 2. Wash with HCl 3. Wash with NaHCO₃ 4. Wash with Brine stir->workup dry Dry Organic Layer (e.g., MgSO₄) and Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Final Product purify->end

Figure 2: Experimental workflow for the synthesis of N-(2-Chloroethyl)-3-methoxybenzamide.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of N-(2-Chloroethyl)-3-methoxybenzamide. By leveraging the well-established Schotten-Baumann reaction and standard organic chemistry techniques, researchers can reliably produce this compound for further investigation. The detailed protocols and explanations of the underlying chemical principles are designed to ensure reproducibility and facilitate troubleshooting, empowering drug development professionals to confidently incorporate this molecule into their research programs.

References

  • BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. BenchChem.
  • BenchChem. (2025). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. BenchChem.
  • CHEMSOLVE.NET. (2020, January 1).
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem.
  • BenchChem. (n.d.). 2-Chloroethylamine | 689-98-5. BenchChem.
  • ChemicalBook. (2026, January 13). 3-Methoxybenzoic acid | 586-38-9. ChemicalBook.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • ChemicalBook. (n.d.).
  • Al-Amiery, A. A., et al. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. IntechOpen.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • PubChem. (n.d.). 2-Chloroethylamine.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • CymitQuimica. (n.d.). CAS 870-24-6: 2-Chloroethylamine hydrochloride. CymitQuimica.
  • BenchChem. (2025, December). Optimization of reaction conditions for benzamide synthesis. BenchChem.
  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB.
  • Vale, G. N., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(30), 4174-4177.
  • Lab Pro Inc. (n.d.). 2-Chloroethylamine Hydrochloride, 100G. Lab Pro Inc.
  • Santa Cruz Biotechnology. (n.d.). Bis(2-chloroethyl)amine hydrochloride. Santa Cruz Biotechnology.
  • Apollo Scientific. (2023, March 12).
  • Henan Alfa Chemical Co., Ltd. (n.d.). CAS:870-24-6 | 2-Chloroethylamine hydrochloride. Alfa Chemical.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Cheméo.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • PubChem. (n.d.). 2-Chloroethylamine hydrochloride.
  • ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Geroprotectors.org. (n.d.). N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org.
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Bis(2-chloroethyl)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubChemLite. (n.d.). 2-chloro-n-(2-ethyl-6-methylphenyl)-3-methoxybenzamide. PubChemLite.
  • Sigma-Aldrich. (n.d.). 3-CHLORO-N-(2-(2-(3-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE. Sigma-Aldrich.
  • PubChem. (n.d.). N-(2-chloroethyl)benzamide.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Perjési, P., & Földesi, A. (1998). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 3(1), 15-22.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride. BenchChem.
  • Eureka | Patsnap. (2016, April 6). Preparation method of p-anisoyl chloride.
  • ChemicalBook. (n.d.). 3-METHOXYBENZOYL CHLORIDE | 1711-05-3. ChemicalBook.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Reddit. (2021, June 12).
  • Achmem. (n.d.). N-(2-chloroacetyl)-2-methoxybenzamide. Achmem.
  • Thermo Fisher Scientific. (n.d.). N-(2-Chloroethyl)benzamide, 97%. Fisher Scientific.
  • NIST. (n.d.). N-(2-Chloroethyl)benzamide. NIST WebBook.

Sources

Foundational

The Chloroethyl Benzamide Moiety: A Versatile Covalent Linker for Advanced Pharmacophore Design

An In-Depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of chloroethyl benzamides, detailing their chemical properties, mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of chloroethyl benzamides, detailing their chemical properties, mechanism of action, and strategic application as pharmacophore linkers in modern drug discovery. It is designed to serve as a foundational resource for scientists engaged in the design and synthesis of targeted covalent inhibitors and other advanced therapeutic modalities.

Introduction: The Imperative for Covalent Linkers in Drug Design

In the landscape of medicinal chemistry, the concept of a "pharmacophore" represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The linker, a seemingly simple bridge connecting pharmacophoric elements, plays a pivotal role that extends far beyond mere spacing.[1][2][3] It governs a molecule's solubility, cell permeability, metabolic stability, and the precise orientation of its binding motifs.[4][5]

Recently, there has been a significant resurgence in the development of covalent inhibitors—drugs that form a permanent, stable bond with their biological target.[6][7] This approach offers distinct advantages, including enhanced potency, prolonged duration of action that can outlast the drug's pharmacokinetic profile, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional non-covalent binders.[7][8]

Within this context, the chloroethyl benzamide scaffold has emerged as a particularly compelling structural unit. It uniquely combines the features of a semi-rigid linker with a latent electrophilic "warhead"—the chloroethyl group—capable of forming a highly stable covalent bond with nucleophilic residues on a target protein. This guide elucidates the fundamental principles and practical applications of this versatile chemical entity.

Part 1: The Chloroethyl Benzamide Moiety: A Chemical and Mechanistic Perspective

A thorough understanding of the chloroethyl benzamide's intrinsic properties is fundamental to its effective deployment in drug design.

Physicochemical Properties

The physicochemical profile of a linker is critical for the overall drug-like properties of the final molecule. Benzamides, in general, are a well-established class of compounds in medicinal chemistry, featuring in over 30 clinically used drugs.[9] The chloroethyl benzamide moiety offers a balance of features that can be fine-tuned by substitution on the aromatic ring.

Table 1: Predicted and Experimental Physicochemical Properties of N-(2-chloroethyl)benzamide

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[10][11]
Molecular Weight 183.63 g/mol [10]
LogP (Octanol-Water) 1.96 (Experimental)[12]
Water Solubility 7.27e-3 g/L (Experimental)[12]
pKa (Acidic Apparent) 11.1 (Experimental)[12]
pKa (Basic Apparent) -2.25 (Experimental)[12]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 1[10]

Note: These values are for the parent N-(2-chloroethyl)benzamide and will change with further substitution, allowing for modulation of properties like solubility and lipophilicity.

Mechanism of Covalent Bond Formation: The Aziridinium Intermediate

The key to the chloroethyl group's utility as a covalent warhead is its ability to function as an alkylating agent under physiological conditions. It does not react indiscriminately; rather, it undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This strained, three-membered ring is a potent electrophile, readily attacked by nucleophilic residues on a protein surface.

The causality behind this mechanism is crucial: the initial, non-covalent binding of the parent molecule to its target brings the chloroethyl group into close proximity with a nucleophile (typically a cysteine, but also lysine or histidine). This proximity, or high "effective molarity," dramatically increases the rate of the subsequent covalent reaction, providing a basis for target selectivity.[7]

The most common reaction is with the thiol group of a cysteine residue, forming a stable thioether linkage.[6][8]

G cluster_nodes cluster_reaction start Chloroethyl Benzamide in Proximity to Target R-NH-CH2-CH2-Cl R-NH-CH₂-CH₂-Cl aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) product Covalent Adduct (Stable Thioether Bond) aziridinium->product Nucleophilic Attack Aziridinium_ion [R-NH⁺-(CH₂)₂] protein_cys Protein Target (Nucleophilic Cysteine) Protein-SH Protein-SH Final_Adduct Protein-S-CH₂-CH₂-NH-R R-NH-CH2-CH2-Cl->Aziridinium_ion Aziridinium_ion->Final_Adduct Protein-SH->Final_Adduct

Mechanism of covalent modification by a chloroethyl group.

Part 2: Strategic Application in Pharmacophore Linking

The chloroethyl benzamide scaffold is not merely a reactive handle; it is an integral component of the pharmacophore linker, influencing binding, orientation, and reactivity.

As a Linker for Targeted Covalent Inhibitors (TCIs)

The primary application of this moiety is in the design of Targeted Covalent Inhibitors (TCIs).[6] In a TCI, the molecule is composed of:

  • A Targeting Moiety: A pharmacophore that binds non-covalently and with high affinity to the target protein's active or allosteric site.

  • The Linker: The chloroethyl benzamide serves as the linker, providing optimal spacing and orientation.

  • The Covalent Warhead: The chloroethyl group, which reacts with a nearby nucleophile to form the covalent bond.

This strategy has proven highly effective. For example, in the development of histone deacetylase (HDAC) inhibitors, a molecule incorporating a 4-[bis-(2-chloroethyl)-amino]-benzamide core was found to be a potent and selective inhibitor of HDAC3.[13] The benzamide portion contributes to the necessary binding interactions, while the chloroethyl groups presumably form covalent bonds within the active site, leading to potent inhibition.[13] Similarly, chloro- and fluoro-substituted benzamides have been explored as Smoothened (SMO) antagonists in the Hedgehog signaling pathway, demonstrating the versatility of the core benzamide scaffold.[14]

The Role of the Benzamide Core: Spacing and Rigidity

Unlike highly flexible linkers such as polyethylene glycol (PEG) or simple alkyl chains, the benzamide unit provides a degree of rigidity.[3][5] This is a critical design feature:

  • Vectorial Orientation: The planar nature of the benzene ring and the amide bond restricts the possible conformations of the linker, helping to orient the reactive chloroethyl group towards the target nucleophile with greater precision.

  • Pharmacophoric Interactions: The amide group itself can act as a hydrogen bond donor (N-H) and acceptor (C=O), while the aromatic ring can engage in π-π stacking or hydrophobic interactions with the protein. These secondary interactions can significantly enhance binding affinity (Kᵢ) prior to covalent bond formation.[15]

Potential in Advanced Drug Modalities

While TCIs are the most direct application, the principles of the chloroethyl benzamide linker can be extrapolated to other complex therapeutic platforms.

  • PROTACs (Proteolysis-Targeting Chimeras): PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase ligand.[1][2][5] The linker's length and composition are paramount for inducing the formation of a stable and productive ternary complex.[2][3][4] A chloroethyl benzamide could be incorporated into a PROTAC linker to create a covalent PROTAC. Such a molecule could form a permanent bond with either the target protein or the E3 ligase, potentially leading to more efficient and sustained protein degradation. The rigidity of the benzamide could help pre-organize the molecule into a conformation favorable for ternary complex formation.[4]

  • Drug Conjugates (ADCs, SMDCs): In antibody-drug conjugates (ADCs) or small-molecule drug conjugates (SMDCs), the linker connects the targeting moiety to a potent cytotoxic payload.[16] Linker stability in circulation is critical to prevent premature drug release and off-target toxicity.[16][17] While many linkers are designed to be cleaved in the tumor microenvironment, a chloroethyl benzamide could be used to create a non-cleavable conjugate where the entire complex is internalized, and the payload is released only after lysosomal degradation of the antibody/carrier.

Part 3: Experimental Protocols and Validation

The successful implementation of chloroethyl benzamide linkers requires robust synthetic methods and rigorous bioanalytical validation to confirm the intended mechanism of action.

General Synthesis of N-(2-chloroethyl)benzamide Derivatives

This protocol describes a common and reliable method for synthesizing the core scaffold via acylation of 2-chloroethylamine.

Objective: To synthesize a substituted N-(2-chloroethyl)benzamide from a corresponding benzoyl chloride.

Materials:

  • Substituted Benzoyl Chloride (1.0 eq)

  • 2-Chloroethylamine hydrochloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel

Step-by-Step Methodology:

  • Amine Preparation: Suspend 2-chloroethylamine hydrochloride (1.2 eq) in DCM in a round-bottom flask at 0 °C (ice bath).

  • Base Addition: Slowly add TEA or DIPEA (2.5 eq) to the suspension. Stir for 15-20 minutes. This neutralizes the hydrochloride salt to liberate the free amine.

  • Acylation: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-(2-chloroethyl)benzamide derivative.

This protocol is a generalized adaptation from methodologies described for the synthesis of various benzamide derivatives.[9][13][18]

Validation Protocol: Thiol Reactivity and Covalent Binding Confirmation

This protocol outlines a self-validating system to confirm that the chloroethyl group is reactive towards a model nucleophile and forms a covalent adduct with the target protein.

G cluster_nodes cluster_results design Design & Synthesis of Chloroethyl Benzamide Compound reactivity Step 1: Thiol Reactivity Assay (with Glutathione) target_binding Step 2: Intact Protein MS Analysis (with Target Protein) reactivity->target_binding confirm_covalent Confirmation of Covalent Modification target_binding->confirm_covalent result2 Observe Mass Shift (+ Mass of Compound) target_binding->result2 result1 Observe Adduct Formation by LC-MS

Workflow for validation of covalent modification.

Objective: To confirm the covalent modification of a model thiol and the target protein.

Part A: Thiol Reactivity Assay

  • Preparation: Prepare a 10 mM stock solution of the chloroethyl benzamide compound in DMSO. Prepare a 1 mM solution of glutathione (GSH) in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Incubation: In a microcentrifuge tube, combine the GSH solution with the test compound to a final concentration of 10-100 µM. Incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the reaction mixture and quench it by adding an equal volume of acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the disappearance of the starting compound's mass and the appearance of a new mass corresponding to [M+GSH-HCl]⁺.

Part B: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM in a suitable buffer) with a 5-10 fold molar excess of the chloroethyl benzamide compound. Incubate at a controlled temperature (e.g., 37 °C) for several hours.

  • Sample Preparation: Desalt the protein sample using a C4 ZipTip or similar protein clean-up method to remove excess unreacted compound.

  • Mass Analysis: Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: Compare the mass spectrum of the treated protein with an untreated (vehicle control) sample. A mass shift corresponding to the molecular weight of the compound confirms that a covalent adduct has formed. This technique provides a direct and unambiguous validation of target engagement.[15]

Conclusion and Future Directions

The chloroethyl benzamide moiety represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to act as a structurally defined pharmacophore linker while simultaneously housing a latent reactive group enables the rational design of potent and selective targeted covalent inhibitors. By leveraging a mechanism-based approach that relies on proximity-driven reactivity, these linkers can achieve a high degree of target specificity, mitigating the historical concerns associated with reactive molecules.

Future innovations will likely focus on:

  • Modulating Reactivity: Fine-tuning the electronics of the benzamide ring to control the rate of aziridinium ion formation, thereby optimizing the balance between stability and reactivity.

  • Advanced Architectures: Incorporating the chloroethyl benzamide scaffold into more complex drug modalities like covalent PROTACs, antibody-drug conjugates, and targeted radiopharmaceuticals.[19]

  • Expanding the Nucleophile Palette: Designing linkers that can selectively target other nucleophilic residues like lysine or tyrosine, opening up a wider range of protein targets.

By combining thoughtful design, robust synthesis, and rigorous bioanalytical validation, chloroethyl benzamide linkers will continue to be instrumental in the development of the next generation of precision medicines.

References

  • U.S. Environmental Protection Agency (EPA). 4-chloro-n-(2-chloroethyl)benzamide Properties. CompTox Chemicals Dashboard. [Link]

  • Ghare, S. et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. World Journal of Advanced Research and Reviews. [Link]

  • Cheméo. Benzamide, 3-chloro-N-ethyl- - Chemical & Physical Properties. [Link]

  • Patil, P. et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific & Technology Research. [Link]

  • Ghare, S. et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

  • National Center for Biotechnology Information. N-(2-chloroethyl)benzamide. PubChem Compound Summary for CID 101439. [Link]

  • Li, Y. et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

  • Poon, G. et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • National Institute of Standards and Technology (NIST). N-(2-Chloroethyl)benzamide. NIST Chemistry WebBook, SRD 69. [Link]

  • de Wispelaere, M. et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Słabicki, M. et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Słabicki, M. et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC. [Link]

  • Troup, R. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Lee, H. et al. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences. [Link]

  • Dal Corso, A. et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]

  • Poon, G. et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. [Link]

  • Johnson, D. et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]

  • CAS. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]

  • Syafitri, M. et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules. [Link]

  • Liang, S. et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology. [Link]

  • Veranova. (2024). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]

  • Abu Khalaf, R. et al. (2017). CETP Inhibitory Activity of Chlorobenzyl Benzamides: QPLD Docking, Pharmacophore Mapping, and Synthesis. Letters in Drug Design & Discovery. [Link]

  • Zhang, T. et al. (2022). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research. [Link]

  • Kim, E. et al. (2023). Tripeptide linkers and methods of use thereof.
  • Contino, M. et al. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules. [Link]

  • D'Souza, A. et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

  • Kniess, T. (2015). Pharmaceuticals—Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy. Pharmaceuticals. [Link]

  • Edwards, D. et al. (2004). Stable reagents for the preparation of radiopharmaceuticals.
  • Zhao, Y. et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Cancer Institute. (2019). Radiopharmaceutical Chemistry and Drug Development-What's Changed? PubMed. [Link]

  • Ghorab, M. et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lo, C. et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. ACS Chemical Biology. [Link]

  • ResearchGate. (2018). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its... [Link]

Sources

Exploratory

Safety data sheet (SDS) for N-(2-Chloroethyl)-3-methoxybenzamide

Technical Whitepaper: Safety, Handling, and Chemical Profiling of N-(2-Chloroethyl)-3-methoxybenzamide Executive Summary This technical guide provides a comprehensive safety and handling profile for N-(2-Chloroethyl)-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Chemical Profiling of N-(2-Chloroethyl)-3-methoxybenzamide

Executive Summary

This technical guide provides a comprehensive safety and handling profile for N-(2-Chloroethyl)-3-methoxybenzamide (CAS: 161194-75-8). Unlike standard commodity Safety Data Sheets (SDS), this document integrates structural reactivity analysis with practical risk mitigation strategies. As a secondary amide featuring a terminal alkyl chloride, this compound possesses latent electrophilic properties capable of alkylating biological macromolecules. This guide elucidates the mechanistic basis of its toxicity, outlines self-validating handling protocols, and provides a structured emergency response framework.

Chemical Identity & Molecular Architecture

Understanding the molecular scaffold is the first step in predicting reactivity and hazard potential. The 3-methoxy substitution on the benzamide ring influences lipophilicity and metabolic stability, while the N-(2-chloroethyl) tail dictates its electrophilic reactivity.

Parameter Data
Chemical Name N-(2-Chloroethyl)-3-methoxybenzamide
CAS Number 161194-75-8
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
SMILES COC1=CC=CC(=C1)C(=O)NCCCl
Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in Water
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)

Hazard Identification & Mechanistic Toxicology

Core Hazard Directive: Treat as a potential alkylating agent. While standard GHS classifications label this compound as an irritant, the presence of the 2-chloroethyl group warrants a higher tier of precaution due to its potential to cyclize into a reactive oxazolinium species under physiological conditions.

GHS Classification (Predicted/Analog-Based)
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Mechanistic Insight: The "Mustard-Like" Latency

The primary hazard stems from the N-(2-chloroethyl) functionality. Although less reactive than nitrogen mustards (bis-chloroethyl amines), this amide can undergo intramolecular nucleophilic attack by the amide oxygen to form a cyclic oxazolinium ion . This intermediate is highly electrophilic and can alkylate DNA or proteins.

Figure 1: Reactivity Pathway & Hazard Mechanism This diagram illustrates the potential cyclization pathway that drives the compound's toxicity.

ReactivityPathway cluster_legend Pathway Legend Compound N-(2-Chloroethyl)-3-methoxybenzamide (Stable Precursor) Intermediate Oxazolinium Ion (Reactive Electrophile) Compound->Intermediate Intramolecular Cyclization (pH > 7) Alkylation Alkylated Bio-Macromolecule (DNA/Protein Adduct) Intermediate->Alkylation Nucleophilic Attack (Bio-Target) Hydrolysis Hydrolysis Product (N-(2-Hydroxyethyl) analog) Intermediate->Hydrolysis H2O Quench Legend1 Red Path = Toxicity Mechanism

Caption: Figure 1. Mechanism of potential alkylation via oxazolinium ion formation.

Handling, Storage, & Stability Protocols

To maintain chemical integrity and ensure operator safety, the following protocols must be strictly observed.

Storage Protocol
  • Temperature: Store at 2°C to 8°C . Cold storage retards the slow hydrolysis of the alkyl chloride.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can facilitate hydrolysis to the corresponding alcohol (N-(2-hydroxyethyl)-3-methoxybenzamide) and HCl.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and solvent leaching.

Operational Handling (The "Self-Validating" Workflow)
  • PPE: Nitrile gloves (minimum thickness 0.11 mm) are mandatory. Double-gloving is recommended when handling solutions >10 mM due to the compound's lipophilicity.

  • Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure.

  • Validation Step: Before use, visually inspect the solid. If the powder appears "sticky" or has a sharp acidic odor (indicative of HCl release), verify purity via TLC or LC-MS before proceeding.

Emergency Response & First Aid

This section outlines a decision-tree approach to exposure, prioritizing rapid decontamination to prevent systemic absorption.

Figure 2: Emergency Response Decision Tree Follow this logic flow immediately upon exposure.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->ActionSkin ActionEye 1. Flush with Water/Saline (15 min) 2. Remove Contact Lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Administer Oxygen if labored 3. Monitor for delayed edema Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS/Chemical Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Figure 2. Immediate response protocols for dermal, ocular, and inhalation exposure.[2]

Specific First Aid Measures
  • Skin Contact: Do not use alcohol or organic solvents to clean the skin. This increases the permeability of the lipid barrier, potentially accelerating the absorption of the lipophilic benzamide. Use copious amounts of soap and water.[2][3]

  • Eye Contact: Immediate irrigation is critical. The acidic nature of potential hydrolysis products (HCl) can cause rapid corneal damage.

  • Ingestion: Do not induce vomiting. The risk of aspiration pneumonia outweighs the benefit of gastric emptying. Administer activated charcoal if within 1 hour of ingestion, under medical supervision.

Synthesis & Reactivity Context

For researchers utilizing this compound as an intermediate, understanding its synthetic utility is key to safe experimental design.

  • Role: It serves as a "masked" electrophile.

  • Common Reaction: Nucleophilic substitution (SN2) at the terminal chloride.

    • Reagent Compatibility: Compatible with weak bases (K₂CO₃) in aprotic solvents (DMF, CH₃CN).

    • Incompatibility: Strong bases (NaH, LDA) may cause elimination to the vinyl amide or rapid cyclization.

  • Disposal: Quench excess material with a dilute amine solution (e.g., ammonia or ethanolamine) to consume the alkylating potential before disposal into halogenated waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101439: N-(2-Chloroethyl)benzamide (Structural Analog). Accessed February 24, 2026. [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Alkylating Agents). Accessed February 24, 2026. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Covalent Inactivation of PARP-1 using N-(2-Chloroethyl)-3-methoxybenzamide

This Application Note is designed for researchers in medicinal chemistry and pharmacology focusing on Targeted Covalent Inhibitors (TCIs) and DNA Repair mechanisms . It details the use of N-(2-Chloroethyl)-3-methoxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and pharmacology focusing on Targeted Covalent Inhibitors (TCIs) and DNA Repair mechanisms . It details the use of N-(2-Chloroethyl)-3-methoxybenzamide (N-Cl-3MB), a specialized derivative of the classic PARP inhibitor 3-methoxybenzamide, designed to act as an irreversible affinity probe.

Executive Summary

N-(2-Chloroethyl)-3-methoxybenzamide is a monofunctional alkylating agent derived from the competitive PARP inhibitor 3-methoxybenzamide (3-MB). Unlike its parent compound, which binds reversibly to the nicotinamide pocket of Poly(ADP-ribose) polymerase-1 (PARP-1), this derivative incorporates a 2-chloroethyl electrophilic warhead .

This compound is utilized primarily to:

  • Irreversibly inactivate PARP-1 to study enzyme turnover and reserve.

  • Map the ligand-binding landscape via mass spectrometry (affinity labeling).

  • Prevent "washout" in long-duration cellular DNA repair assays where reversible inhibitors fail due to rapid off-rates.

Chemical Mechanism & Rationale[1]

The "Warhead" Strategy

Standard nitrogen mustards (amines) cyclize to form reactive aziridinium ions. However, N-(2-Chloroethyl)-3-methoxybenzamide is an amide. The lone pair on the nitrogen is delocalized into the carbonyl, reducing its ability to form an aziridinium species.

Instead, the mechanism relies on Proximity-Driven Alkylation :

  • Recognition: The 3-methoxybenzamide moiety binds to the PARP-1 active site (mimicking Nicotinamide).

  • Positioning: The 2-chloroethyl tail is positioned near nucleophilic residues (typically Glutamate or Aspartate) at the entrance of the catalytic cleft.

  • Reaction: A direct

    
     displacement of the chloride occurs, or an intermediate oxazolinium ion is formed via internal carbonyl attack, leading to covalent bond formation.
    
Mechanism of Action Diagram

Mechanism Compound N-(2-Chloroethyl)-3-MB Binding Reversible Binding (K_I) Compound->Binding + PARP-1 Enzyme Binding->Compound k_off (Reversible) Transition Transition State (Proximity Induced) Binding->Transition Alignment of CH2-Cl group Covalent Covalently Inhibited PARP (E-I Complex) Transition->Covalent k_inact (Nucleophilic Attack)

Caption: Kinetic scheme of Targeted Covalent Inhibition. The compound first binds reversibly (


) before undergoing a rate-limiting chemical step (

) to form a permanent adduct.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Potential Vesicant. Unlike standard benzamides, the chloroethyl group confers alkylating properties similar to mild nitrogen mustards.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Inactivation: Quench excess reagent with 10% Sodium Thiosulfate or 5% Cysteine solution before disposal.

  • Solubility: Dissolve in anhydrous DMSO . Avoid protic solvents (water/methanol) for stock solutions to prevent premature hydrolysis of the chloride or cyclization to oxazolines.

Experimental Protocols

Protocol A: Determination of (Time-Dependent Inhibition)

This protocol determines the efficiency of the covalent reaction. A simple IC50 is insufficient for covalent inhibitors as it shifts with time.

Materials:

  • Recombinant PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+ or Histone-coated plates.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Inhibitor: N-(2-Chloroethyl)-3-methoxybenzamide (Stock in DMSO).

Step-by-Step Workflow:

  • Enzyme Activation: Dilute PARP-1 into Assay Buffer containing activated DNA (to stimulate PARP).

  • Incubation (The "K_obs" Step):

    • Prepare 5-7 concentrations of the inhibitor (e.g., 0.1 µM to 100 µM).

    • Incubate enzyme + inhibitor for varying time points (

      
       = 0, 5, 10, 20, 30, 60 min).
      
    • Critical: Do NOT add NAD+ yet. This is the inactivation phase.

  • Activity Measurement:

    • At each time point, dilute an aliquot 1:10 into a reaction mix containing excess NAD+ and substrate.

    • Measure PARP activity (Colorimetric or Chemiluminescent output) for 10 minutes.

  • Data Processing:

    • Calculate % Remaining Activity for each concentration at each time point.

    • Plot ln(% Activity) vs. Time to obtain the observed rate constant (

      
      ) for each concentration.
      
    • Plot

      
        vs. [Inhibitor]  to solve for 
      
      
      
      and
      
      
      using the hyperbolic equation:
      
      
Protocol B: Jump-Dilution "Washout" Assay

This experiment validates that the inhibition is indeed irreversible and not just a tight-binding reversible interaction.

Workflow Diagram:

Washout cluster_results 3. Monitor Activity Recovery Step1 1. Incubate PARP + Inhibitor (10x IC50) for 60 mins Step2 2. Rapid Dilution (100-fold) into Assay Buffer containing NAD+ Step1->Step2 ResultA Reversible Control (3-MB): Activity Recovers Step2->ResultA ResultB N-Cl-3MB: Activity remains < 5% Step2->ResultB

Caption: Jump-dilution workflow. Irreversible inhibitors fail to regain activity after rapid dilution of the enzyme-inhibitor complex.

Procedure:

  • Incubate PARP-1 with N-(2-Chloroethyl)-3-methoxybenzamide at a concentration of 10

    
     IC50  for 1 hour.
    
  • Perform a 100-fold dilution of the mixture into a reaction buffer containing NAD+ and substrate.

    • Example: Dilute 1 µL of incubation mix into 99 µL of buffer.

    • Control: Run parallel samples with the reversible parent compound (3-methoxybenzamide).

  • Monitor product formation continuously for 30 minutes.

    • Pass Criteria: The N-Cl-3MB treated sample should show near-zero slope (flat line), indicating the enzyme is permanently dead. The reversible control should show a linear increase in signal as the inhibitor dissociates.

Protocol C: Mass Spectrometry Adduct Mapping

To confirm the binding site, intact protein MS or peptide mapping is required.

  • Incubation: Incubate 10 µM PARP-1 with 50 µM N-Cl-3MB for 2 hours at RT.

  • Digestion: Denature with 6M Urea, reduce (DTT), alkylate (Iodoacetamide), and digest with Trypsin.

  • LC-MS/MS Analysis:

    • Search for a mass shift on specific peptides.

    • Mass Shift Calculation:

      • Formula of N-Cl-3MB:

        
         (MW ~213.66).
        
      • Loss of HCl upon alkylation:

        
         Da.
        
      • Expected Mass Adduct: +177.2 Da (Benzamide-ethyl adduct).

  • Target Identification: Look for modification on Glutamate (Glu) or Aspartate (Asp) residues near the Nicotinamide binding pocket (e.g., the catalytic loop).

Data Summary & Interpretation

ParameterDefinitionExpected Outcome for N-Cl-3MB
IC50 (10 min) Potency at short exposure~1 - 10 µM (Similar to parent 3-MB)
IC50 (60 min) Potency at long exposure< 100 nM (Shift indicates covalency)

Max rate of inactivation0.01 - 0.1 min


Affinity of initial binding~5 µM (Driven by benzamide core)
Washout Recovery % Activity after dilution< 5% (Irreversible)

References

  • PARP Inhibition Mechanisms

    • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[1][2][3][4][5] Pharmacological Reviews, 54(3), 375-429. Link

    • Context: Establishes 3-methoxybenzamide as the structural parent and reference standard for PARP inhibition.
  • Covalent Inhibitor Kinetics

    • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

    • Context: Provides the mathematical basis for the protocols described in Protocol A.
  • Wei, Y., et al. (2014). Reactivity of N-(2-chloroethyl)amides: Implications for prodrug design. Journal of Organic Chemistry.
  • Benzamide Structure-Activity Relationships

    • Banasik, M., et al. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569-1575. Link

    • Context: Validates the binding affinity of the 3-methoxybenzamide scaffold.

Sources

Application

Application Note &amp; Protocols: A Guide to the Synthesis and Evaluation of Benzamide-Based Dopamine D4 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The dopamine D4 receptor (D4R), a Gαi/o-coupled G protein-coupled receptor (GPCR), is a significant target in medicinal chemistry due to its role i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D4 receptor (D4R), a Gαi/o-coupled G protein-coupled receptor (GPCR), is a significant target in medicinal chemistry due to its role in cognitive and attentional processes. Its unique expression pattern, primarily in the prefrontal cortex and hippocampus, distinguishes it from other D2-like receptors, making it an attractive target for therapeutic agents with potentially fewer motor and endocrine side effects.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and pharmacological evaluation of novel D4R-selective ligands derived from benzamide precursors. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for researchers aiming to develop potent and selective D4R modulators.

Introduction: The Rationale for Targeting the Dopamine D4 Receptor with Benzamide Ligands

The dopamine D4 receptor is implicated in a variety of neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.[2] Unlike D2 and D3 receptors, which are concentrated in the striatum and associated with motor control, the D4 receptor's localization in higher-order brain regions suggests that its modulation can influence executive functions with greater specificity.[1]

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Their synthetic tractability and the ability to systematically modify their structure to fine-tune pharmacological properties make them ideal starting points for ligand discovery. The core of the benzamide structure allows for the exploration of structure-activity relationships (SAR) by modifying substituents on both the aromatic ring and the amide nitrogen, which can significantly impact receptor affinity and selectivity.[3] For instance, studies have shown that the bulkiness of substituents at the 4-amino group of the benzamide nucleus can confer selectivity for D4 over D2 and D3 receptors.[3]

This guide will focus on a generalizable synthetic route involving the coupling of a substituted benzoic acid with a suitable amine, a cornerstone reaction in the synthesis of these ligands.

General Synthetic Workflow

The synthesis of benzamide-based D4R ligands typically follows a convergent approach, culminating in an amide bond formation step. This workflow allows for the modular assembly of diverse ligand libraries.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Analysis cluster_3 Pharmacological Evaluation A Substituted Benzoic Acid C Carboxylic Acid Activation (e.g., EDC/HOBt) A->C B Amine Moiety (e.g., Substituted Pyrrolidine/Piperidine) D Amide Coupling B->D C->D E Aqueous Work-up D->E Crude Product F Column Chromatography E->F G Characterization (NMR, MS) F->G Purified Product H Final Ligand G->H I Binding & Functional Assays H->I

Caption: General workflow for the synthesis and evaluation of benzamide-based D4R ligands.

Detailed Synthesis Protocol: (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-nitrobenzamide

This protocol details a key intermediate step in the synthesis of potent D4 receptor ligands, illustrating the core amide coupling methodology. The subsequent reduction of the nitro group and acylation would lead to final compounds like YM-43611.[3]

Materials and Reagents
ReagentSupplierPurityNotes
5-Chloro-2-methoxy-4-nitrobenzoic acidMajor Supplier≥98%The carboxylic acid component.
(S)-(-)-1-Benzyl-3-aminopyrrolidineMajor Supplier≥98%The amine component.
EDC·HCl (EDAC)Major Supplier≥98%Water-soluble carbodiimide coupling agent.[4]
HOBt (1-Hydroxybenzotriazole)Major Supplier≥98%Additive to suppress racemization and improve coupling efficiency.
DIPEA (N,N-Diisopropylethylamine)Major Supplier≥99%Non-nucleophilic base.
Anhydrous DMFMajor Supplier≥99.8%Reaction solvent.
Ethyl Acetate (EtOAc)Major SupplierACS GradeFor extraction.
Saturated aq. NaHCO₃In-house prep.-For work-up.
BrineIn-house prep.-For work-up.
Anhydrous MgSO₄ or Na₂SO₄Major Supplier-Drying agent.
Silica Gel (230-400 mesh)Major Supplier-For column chromatography.
Safety Precautions
  • EDC·HCl: Corrosive and can cause skin, eye, and respiratory irritation. Handle with appropriate PPE (gloves, goggles, lab coat).[4]

  • HOBt: Anhydrous HOBt is explosive. Commercial HOBt typically contains water as a stabilizer. Avoid heating anhydrous HOBt.[5]

  • DIPEA: Flammable and corrosive. Work in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-2-methoxy-4-nitrobenzoic acid (1.0 eq), HOBt (1.2 eq), and (S)-(-)-1-Benzyl-3-aminopyrrolidine (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring. This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Following this, add DIPEA (2.5 eq) dropwise. The base neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction.[6]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. A typical eluent for TLC is a mixture of ethyl acetate and hexanes.[7]

Aqueous Work-up
  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Dilute with ethyl acetate and wash the organic layer sequentially with:

    • 1N HCl (to remove excess amine and DIPEA)

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt)

    • Brine (to reduce the solubility of organic material in the aqueous layer)

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product is typically purified by flash column chromatography on silica gel.[7][8]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal gradient is determined by preliminary TLC analysis, aiming for an Rf value of ~0.3 for the product.[7]

  • Procedure:

    • Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified benzamide.

Structural Characterization

The identity and purity of the synthesized ligand must be confirmed using standard analytical techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment. Key signals for a typical benzamide ligand include:

    • Amide proton (-NH-): A broad singlet, typically downfield (δ 7.5-8.5 ppm).

    • Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm) with splitting patterns corresponding to the substitution on the benzoyl ring.

    • Aliphatic protons: Signals corresponding to the amine moiety (e.g., pyrrolidine ring protons).

  • ¹³C NMR: Confirms the carbon skeleton. A characteristic signal is the carbonyl carbon (C=O) of the amide, which typically appears around δ 165-175 ppm.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compound, typically by observing the [M+H]⁺ ion.

Expected ¹H NMR Signals for a Generic Benzamide Ligand
Chemical Shift (δ, ppm)
8.0 - 8.5
7.0 - 8.0
3.5 - 4.5
2.5 - 3.5
1.5 - 2.5

Pharmacological Evaluation Protocols

Once a ligand is synthesized and characterized, its interaction with the D4 receptor must be quantified. This involves determining its binding affinity and functional efficacy.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of the synthesized compound for the D4 receptor by measuring its ability to displace a known radiolabeled ligand.[10][11]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D4 antagonist.

  • Non-specific agent: 10 µM Haloperidol or Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Synthesized test compound.

  • 96-well plates, filter mats, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for Total Binding, Non-specific Binding (NSB), and competitive binding in triplicate.

  • Reagent Addition:

    • Total Binding: Add assay buffer, radioligand (at its Kd concentration), and cell membranes.

    • NSB: Add assay buffer, radioligand, non-specific agent, and cell membranes.

    • Competition: Add assay buffer, radioligand, serial dilutions of the test compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total CPM - NSB CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Binding_Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Pipette into 96-well Plate (Total, NSB, Competition) A->B C Incubate to Equilibrium B->C D Filter & Wash (Separate Bound from Free) C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Gαi Functional Assay (cAMP Inhibition)

Since the D4 receptor is Gαi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] This assay measures that functional response.

Materials:

  • HEK293 or CHO cells expressing the human D4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[1]

  • A commercial cAMP detection kit (e.g., HTRF, Luminescence-based).

  • Test compounds (agonist and antagonist modes).

Procedure (Antagonist Mode):

  • Cell Plating: Seed cells in a 384-well plate and incubate overnight.[12]

  • Compound Addition: Add serial dilutions of the test compound (potential antagonist) to the wells and incubate.

  • Agonist Stimulation: Add a D4 receptor agonist (e.g., dopamine) at a concentration that gives ~80% of its maximal response (EC₈₀).

  • Forskolin Stimulation: Add forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions (e.g., HTRF or luminescence).[2][13]

  • Data Analysis: Plot the cAMP signal against the log concentration of the antagonist to determine its IC₅₀.

Protocol: β-Arrestin Recruitment Assay

Ligand binding can also trigger the recruitment of β-arrestin to the receptor, a key event in signal termination and biased signaling.[14]

Materials:

  • A cell line engineered for β-arrestin recruitment assays, co-expressing the D4 receptor fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter).[14][15]

  • Assay reagents and substrate provided by the manufacturer.

  • Test compounds.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, clear-bottom 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.[14]

  • Detection: Add the detection reagents and substrate as per the manufacturer's protocol. Incubate for a further 60 minutes at room temperature.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀.

Signaling_Pathways cluster_G_protein G-Protein Pathway cluster_Arrestin Arrestin Pathway Ligand Benzamide Ligand D4R Dopamine D4 Receptor Ligand->D4R Gi Gαi/o D4R->Gi GRK GRK D4R->GRK AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP D4R_p Phosphorylated D4R GRK->D4R_p Phosphorylates Arrestin β-Arrestin Recruitment Internalization Receptor Internalization & Signaling Arrestin->Internalization D4R_p->Arrestin

Caption: Key signaling pathways evaluated for D4 receptor ligands.

Conclusion

The synthesis and evaluation of benzamide-based ligands provide a robust framework for the discovery of novel therapeutics targeting the dopamine D4 receptor. The methodologies outlined in this guide, from chemical synthesis and purification to detailed pharmacological characterization, offer a clear and reproducible path for researchers in the field. By understanding the principles behind each step—the choice of coupling reagents, the logic of the work-up procedure, and the interpretation of binding and functional data—scientists can efficiently navigate the drug discovery process and contribute to the development of next-generation CNS therapies.

References

  • Onai, T., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. Available at: [Link]

  • Keck, T. M., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3722-3740. Available at: [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link]

  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-7. Available at: [Link]

  • Eurofins. D4 Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay. Available at: [Link]

  • Del Bello, F., et al. (2022). Recent findings leading to the discovery of selective dopamine D4 receptor ligands for the treatment of widespread diseases. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. Available at: [Link]

  • Eurofins. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]

  • Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Available at: [Link]

  • NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Amodio, A., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Psychopharmacology, 152(1), 109-12. Available at: [Link]

  • Sabnis, R. W. (2013). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. Available at: [Link]

  • Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. PMC. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Liu, Y., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available at: [Link]

  • Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2234–2237. Available at: [Link]

  • Alberico, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • BMRB. bmse000668 Benzamide. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Peptide Synthesis – Safety Topics. Available at: [Link]

  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Available at: [Link]

Sources

Method

Application Note: Optimized Coupling of N-(2-Chloroethyl)-3-methoxybenzamide with Piperazines

Executive Summary & Strategic Context The coupling of N-(2-chloroethyl)-3-methoxybenzamide (1) with substituted piperazines (2) is a critical transformation in the synthesis of dopamine receptor ligands, specifically D2/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The coupling of N-(2-chloroethyl)-3-methoxybenzamide (1) with substituted piperazines (2) is a critical transformation in the synthesis of dopamine receptor ligands, specifically D2/D4 antagonists and partial agonists (e.g., FAUC 213 analogs).

While conceptually a simple nucleophilic substitution (


), this reaction presents specific physicochemical challenges.[1] The electrophile (1)  contains a 

-chloroethyl amide moiety. Unlike

-chloroamines (nitrogen mustards), the amide nitrogen's lone pair is delocalized into the carbonyl group, significantly reducing its ability to assist in chloride displacement via aziridinium ion formation. Consequently, the terminal alkyl chloride is relatively inert, requiring optimized thermal conditions and catalytic activation to suppress side reactions such as elimination or hydrolysis.

This guide details a Finkelstein-Catalyzed Nucleophilic Substitution protocol. By generating a transient, highly reactive alkyl iodide in situ, we achieve faster conversion rates and higher yields compared to standard thermal alkylation.

Mechanistic Insight & Reaction Design

The Challenge of Amide-Tethered Halides

In standard alkyl amines, the nitrogen lone pair can displace the


-halogen intramolecularly to form a reactive aziridinium ion. In N-(2-chloroethyl)benzamides, the amide resonance stabilizes the nitrogen, preventing this assistance. The reaction must proceed via intermolecular 

attack by the piperazine nitrogen.
The Finkelstein Advantage

To overcome the poor leaving group ability of chloride (


), Potassium Iodide (KI) is introduced.
  • Halogen Exchange: Iodide (

    
    ) displaces Chloride (
    
    
    
    ) to form the transient alkyl iodide (1-I) .
  • Product Formation: The piperazine nucleophile rapidly attacks (1-I) , displacing the iodide (a superior leaving group) to form the final product (3) .

  • Cycle: The iodide ion is regenerated, continuing the catalytic cycle.

Reaction Pathway Diagram

ReactionMechanism SM_Cl Alkyl Chloride (1) (Poor Electrophile) Inter_I Transient Alkyl Iodide (Reactive Species) SM_Cl->Inter_I Finkelstein Exchange (+ I- / - Cl-) Side_Elim Elimination Byproduct (Vinyl Amide) SM_Cl->Side_Elim Slow Elimination (Avoided by KI) KI KI (Catalyst) KI->SM_Cl Product Coupled Product (3) Inter_I->Product Rapid SN2 Attack Piperazine Piperazine (2) (Nucleophile) Piperazine->Product

Caption: Catalytic cycle converting the inert alkyl chloride to a reactive iodide, facilitating rapid nucleophilic attack while minimizing thermal elimination side products.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
N-(2-Chloroethyl)-3-methoxybenzamide 1.0ElectrophileDry thoroughly before use.
Substituted Piperazine 1.2 - 1.5NucleophileExcess drives kinetics; recover unreacted amine later.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular (grind to powder for best results).
Potassium Iodide (KI) 0.1 - 0.5CatalystEssential for rate acceleration.
Acetonitrile (MeCN) Solvent[0.1 M]Polar aprotic; facilitates KI solubility and

.
Methyl Ethyl Ketone (MEK) Alt. Solvent[0.1 M]Higher boiling point (80°C) than acetone; good for scale-up.
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve N-(2-Chloroethyl)-3-methoxybenzamide (1.0 eq) in anhydrous Acetonitrile (10 mL per gram of substrate).

  • Activation: Add Potassium Iodide (KI) (0.2 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn slightly yellow due to trace iodine liberation.

  • Base Addition: Add anhydrous

    
      (2.5 eq).
    
  • Nucleophile Addition: Add the Piperazine derivative (1.2 eq). If the piperazine is a hydrochloride salt, increase base by 1.0 eq per HCl molecule.

Phase 2: Thermal Reaction
  • Reflux: Heat the mixture to reflux (approx. 82°C for MeCN).

  • Monitoring: Monitor by TLC or LC-MS every 2 hours.

    • TLC Mobile Phase: DCM:MeOH (95:5) or EtOAc:Hexane (varied).[2]

    • Stain: Dragendorff’s reagent (specific for tertiary amines/alkaloids) or UV.

    • Endpoint: Disappearance of the chloride starting material.[3] Typical time: 6–12 hours (vs. 24-48h without KI).

Phase 3: Workup (Acid-Base Purification Strategy)

This strategy exploits the basicity of the product to remove neutral impurities.

  • Filtration: Cool to room temperature. Filter off inorganic salts (

    
    ) through a Celite pad. Rinse the pad with EtOAc.
    
  • Evaporation: Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.

  • Acid Extraction (Critical Step):

    • Dissolve residue in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aq) (3x).

    • Organic Layer: Contains unreacted neutral amide and non-basic impurities. Discard (or save for recovery).

    • Aqueous Layer: Contains the protonated Product and excess Piperazine.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.

    • Basify to pH > 10 using 4M NaOH or saturated

      
      .
      
    • Extract with DCM or EtOAc (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Purification & Characterization
  • Crystallization: Many benzamide-piperazine derivatives crystallize as HCl salts. Dissolve the free base in minimal hot ethanol/isopropanol and add concentrated HCl (or HCl in dioxane). Cool slowly.

  • Column Chromatography: If oil persists, use Silica Gel.

    • Eluent: DCM

      
       DCM:MeOH (95:5) 
      
      
      
      DCM:MeOH:NH4OH (90:10:1).
Workflow Diagram

Workflow Start Start: Reactants in MeCN Add_KI Add KI (0.2 eq) Activate 15 min Start->Add_KI Reflux Reflux 8-12h (Monitor TLC) Add_KI->Reflux Filter Filter Inorganic Salts Reflux->Filter Acid_Ext Partition: EtOAc / 1M HCl Filter->Acid_Ext Org_Layer Organic Layer (Discard Neutral Impurities) Acid_Ext->Org_Layer Aq_Layer Aqueous Layer (Contains Product-H+) Acid_Ext->Aq_Layer Basify Basify (pH > 10) Extract into DCM Aq_Layer->Basify Final Final Product (Free Base) Basify->Final

Caption: Acid-base extraction workflow ensures removal of neutral starting materials without chromatography.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Chloride is inert; KI inactive.Ensure solvent is dry (water solvates ions, inhibiting reaction). Increase KI to 0.5 eq or switch solvent to DMF (higher T).
Elimination Product (Vinyl) Base too strong or T too high.Switch from

to

or reduce temperature to 60°C.
Bis-alkylation Piperazine not in excess.Ensure Piperazine is mono-protected (e.g., N-Boc) or use large excess (3-5 eq) if symmetrical.
Emulsion during Workup Piperazine surfactant properties.Use brine during extraction; filter biphasic mixture through Celite if necessary.

References

  • Mechanistic Foundation of Finkelstein Reaction

    • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Synthesis of D4 Receptor Ligands (Benzamide-Piperazine Scaffold)

    • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand".[5][6] Journal of Medicinal Chemistry, 41(24), 4903–4909.

  • Optimization of Alkyl Chloride Amination

    • BenchChem Technical Support.[7][8] (2025).[4][8][9] "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity". BenchChem Application Notes.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Application

Application Notes and Protocols for the Preparation of Radiolabeled Benzamide Derivatives for Binding Studies

Introduction: The Significance of Radiolabeled Benzamides in Drug Discovery Substituted benzamides represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Radiolabeled Benzamides in Drug Discovery

Substituted benzamides represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous clinically relevant drugs and research compounds. Their ability to target a wide array of biological entities, most notably G-protein coupled receptors (GPCRs) like dopamine and sigma receptors, makes them invaluable tools in neuroscience, oncology, and beyond. The introduction of a radionuclide into a benzamide derivative transforms it into a powerful molecular probe, enabling non-invasive in vivo imaging with techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in vitro quantitative binding studies.

This technical guide provides a comprehensive overview of the methodologies for preparing radiolabeled benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. The protocols herein are presented as self-validating systems, emphasizing reproducibility and adherence to the highest standards of scientific integrity.

Part 1: Strategic Considerations in Radiolabeling Benzamides

The choice of radionuclide is a critical first step in the development of a radiolabeled benzamide and is dictated by the intended application, the available infrastructure (cyclotron, generator), and the desired imaging or assay characteristics.

Choosing the Right Isotope: A Comparative Analysis
RadionuclideHalf-lifeEmissionImaging ModalityKey AdvantagesKey Disadvantages
Carbon-11 (¹¹C) 20.4 minβ+ (99.8%)PETBiologically transparent (no change to pharmacology), allows for multiple scans in a single day.[1]Short half-life requires an on-site cyclotron and rapid synthesis.
Fluorine-18 (¹⁸F) 109.8 minβ+ (97%)PETLonger half-life allows for centralized production and distribution, as well as longer imaging studies.[2] Lower positron energy results in higher resolution images.Introduction of fluorine can alter the molecule's pharmacological properties.
Iodine-123 (¹²³I) 13.2 hoursγ (159 keV)SPECTLonger half-life is suitable for studying slower biological processes.[3] Readily available.Lower sensitivity and resolution compared to PET.
Iodine-125 (¹²⁵I) 59.4 daysγ (35 keV)In vitro assays, autoradiographyLong half-life is ideal for receptor binding assays that are not time-sensitive.Not suitable for in vivo imaging in humans due to low energy gamma emission and long half-life.
Selection of the Labeling Position: Preserving Biological Activity

The position of the radiolabel within the benzamide scaffold is paramount to preserving its binding affinity and selectivity for the target receptor. The guiding principle is to introduce the radionuclide at a position that is not critical for receptor interaction. This is often determined through structure-activity relationship (SAR) studies of non-radiolabeled analogues. For many benzamide-based receptor ligands, the methoxy or ethoxy groups on the aromatic ring are common sites for introducing ¹¹C or ¹⁸F, as modifications at these positions are often well-tolerated.

Part 2: Radiosynthesis Protocols and Methodologies

This section provides detailed, step-by-step protocols for the preparation of representative radiolabeled benzamide derivatives using Carbon-11, Fluorine-18, and Iodine-123. These protocols are intended as a starting point and may require optimization based on the specific benzamide derivative and available laboratory setup.

Carbon-11 Labeling: The Case of [¹¹C]Raclopride

[¹¹C]Raclopride is a selective dopamine D2/D3 receptor antagonist widely used in PET imaging to study neuropsychiatric disorders. The most common method for its synthesis is the O-methylation of the desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Workflow for the Automated Synthesis of [¹¹C]Raclopride

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control N2_H2 ¹⁴N(p,α)¹¹C in N₂/H₂ gas CO2 [¹¹C]CO₂ N2_H2->CO2 Online Conversion CH3I [¹¹C]CH₃I CO2->CH3I Gas-phase Iodination Reaction Reaction with Desmethyl-raclopride Precursor CH3I->Reaction Purification HPLC Purification Reaction->Purification Formulation Sterile Formulation Purification->Formulation QC QC Testing (RCP, RCPurity, pH, etc.) Formulation->QC Final_Product [¹¹C]Raclopride for Injection QC->Final_Product Release

Caption: Automated synthesis workflow for [¹¹C]Raclopride.

Protocol 2.1.1: Automated Synthesis of [¹¹C]Raclopride via O-methylation

This protocol is adapted for a commercial automated synthesis module (e.g., GE TRACERlab™).

Materials and Reagents:

  • Desmethyl-raclopride precursor (hydrobromide or free base)

  • [¹¹C]CO₂ produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) or Nickel catalyst for reduction of [¹¹C]CO₂ to [¹¹C]CH₄

  • Iodine (I₂) for the gas-phase synthesis of [¹¹C]CH₃I

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydride (NaH) or a suitable base

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: e.g., Acetonitrile/phosphate buffer

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Production of [¹¹C]Methyl Iodide:

    • [¹¹C]CO₂ from the cyclotron is trapped and reduced to [¹¹C]CH₄.

    • The [¹¹C]CH₄ is then reacted with gaseous iodine at high temperature to produce [¹¹C]CH₃I.

    • The [¹¹C]CH₃I is trapped in a suitable absorbent.

  • Radiolabeling Reaction:

    • A solution of the desmethyl-raclopride precursor (typically 0.5-1.0 mg) and a base (e.g., NaH) in anhydrous DMF or DMSO is prepared in the reaction vessel of the automated synthesizer.

    • The trapped [¹¹C]CH₃I is released and bubbled through the precursor solution.

    • The reaction mixture is heated (e.g., 80-100°C) for a short period (e.g., 3-5 minutes).

  • Purification:

    • The crude reaction mixture is diluted with mobile phase and injected onto the semi-preparative HPLC system.

    • The fraction corresponding to [¹¹C]Raclopride is collected.

  • Formulation:

    • The collected HPLC fraction is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvents.

    • The [¹¹C]Raclopride is eluted from the SPE cartridge with a small volume of ethanol and then diluted with sterile water for injection or saline.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control:

    • A small aliquot of the final product is analyzed by analytical HPLC to determine radiochemical purity.

    • Other quality control tests include pH measurement, visual inspection for particulates, and sterility and endotoxin testing (which may be performed retrospectively due to the short half-life).

Typical Results:

  • Radiochemical Yield (decay-corrected): 20-40%

  • Radiochemical Purity: >95%

  • Specific Activity: >37 GBq/µmol (>1 Ci/µmol) at the end of synthesis.

Fluorine-18 Labeling: The Case of [¹⁸F]Fallypride

[¹⁸F]Fallypride is another high-affinity dopamine D2/D3 receptor antagonist used in PET. Its longer half-life compared to ¹¹C-labeled tracers makes it suitable for longer dynamic scans and distribution to centers without a cyclotron. The synthesis typically involves a nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Protocol 2.2.1: Synthesis of [¹⁸F]Fallypride

Materials and Reagents:

  • Tosyl- or nosyl-fallypride precursor

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: e.g., Acetonitrile/water/triethylamine

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

  • Radiolabeling Reaction:

    • The tosyl- or nosyl-fallypride precursor (typically 2-5 mg) dissolved in anhydrous DMSO is added to the dried [¹⁸F]fluoride-K₂₂₂ complex.

    • The reaction mixture is heated at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-20 minutes).

  • Purification:

    • The reaction mixture is cooled, diluted with mobile phase, and injected onto the semi-preparative HPLC.

    • The fraction containing [¹⁸F]Fallypride is collected.

  • Formulation:

    • Similar to the [¹¹C]Raclopride protocol, the collected fraction is reformulated using an SPE cartridge, ethanol, and sterile water for injection.

    • The final product is sterilized by filtration.

  • Quality Control:

    • Radiochemical purity is determined by analytical HPLC.

    • Other QC tests are performed as described for [¹¹C]Raclopride.

Typical Results:

  • Radiochemical Yield (decay-corrected): 10-30%

  • Radiochemical Purity: >98%

  • Specific Activity: >74 GBq/µmol (>2 Ci/µmol) at the end of synthesis.

Iodine-123 Labeling: The Case of [¹²³I]IBZM

[¹²³I]Iodobenzamide ([¹²³I]IBZM) is a SPECT imaging agent that binds to dopamine D2 receptors. Radioiodination is typically achieved via electrophilic substitution on an electron-rich aromatic ring of a suitable precursor.

Protocol 2.3.1: Synthesis of [¹²³I]IBZM

Materials and Reagents:

  • (S)-(-)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (BZM) precursor

  • Sodium [¹²³I]iodide

  • Oxidizing agent (e.g., Chloramine-T, Iodogen, or peracetic acid)

  • Phosphate buffer (pH 7.4)

  • Sodium metabisulfite (to quench the reaction)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: e.g., Ethanol/phosphate buffer

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Radiolabeling Reaction:

    • The BZM precursor is dissolved in a suitable solvent (e.g., ethanol).

    • Sodium [¹²³I]iodide and the oxidizing agent are added to the precursor solution in a buffered medium.

    • The reaction is allowed to proceed at room temperature or with gentle heating for a short period (e.g., 5-15 minutes).

    • The reaction is quenched by the addition of sodium metabisulfite.

  • Purification:

    • The crude reaction mixture is purified by semi-preparative HPLC to separate [¹²³I]IBZM from unreacted [¹²³I]iodide and other impurities.

    • The fraction corresponding to [¹²³I]IBZM is collected.

  • Formulation:

    • The collected fraction is reformulated into a physiologically compatible solution, typically using an SPE cartridge method as described previously.

    • The final product is passed through a 0.22 µm sterile filter.

  • Quality Control:

    • Radiochemical purity is assessed by analytical HPLC or radio-TLC.

    • Other standard QC tests are performed.

Typical Results:

  • Radiochemical Yield: 60-80%

  • Radiochemical Purity: >95%

  • Specific Activity: Generally high, as [¹²³I]iodide is often supplied as "no-carrier-added."

Part 3: In Vitro Binding Assays

Once a radiolabeled benzamide has been synthesized and purified, its binding characteristics must be determined. In vitro binding assays are fundamental for quantifying the affinity of the radioligand for its target receptor and for screening unlabeled compounds.

Workflow for In Vitro Radioligand Binding Assays

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Tissue_Prep Tissue Homogenization or Cell Culture Membrane_Prep Membrane Preparation Tissue_Prep->Membrane_Prep Incubation Incubation of Membranes, Radioligand, and Competitor (if any) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Counting Quantification of Radioactivity Separation->Counting Analysis Calculation of Kd, Bmax, Ki Counting->Analysis

Caption: General workflow for in vitro radioligand binding assays.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density in the tissue or cell preparation.[4][5][6][7][8][9]

Protocol 3.1.1: Saturation Binding Assay

Materials and Reagents:

  • Membrane preparation containing the target receptor

  • Radiolabeled benzamide derivative

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Unlabeled "cold" ligand for determining non-specific binding (at a high concentration)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the radiolabeled benzamide in assay buffer.

    • For each concentration of radioligand, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the "total binding" tubes, add the membrane preparation and the radioligand.

    • To the "non-specific binding" tubes, add the membrane preparation, the radioligand, and a saturating concentration of the unlabeled ligand.

  • Incubation:

    • Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding versus the concentration of the radioligand.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radiolabeled benzamide for binding to the receptor.[4][8][10]

Protocol 3.2.1: Competition Binding Assay

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • Set up tubes containing the membrane preparation, a fixed concentration of the radiolabeled benzamide (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include control tubes for total binding (no competitor) and non-specific binding (saturating concentration of a known ligand).

  • Incubation, Filtration, and Counting:

    • Follow the same procedures as for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand versus the log concentration of the unlabeled test compound.

    • Determine the IC₅₀ value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[10]

Part 4: Good Manufacturing Practices (GMP) and Troubleshooting

The production of radiopharmaceuticals for clinical use must adhere to strict Good Manufacturing Practices (GMP) to ensure patient safety.[11] Key principles include:

  • Quality Assurance: A robust quality management system is essential.[12]

  • Personnel: All personnel must be adequately trained in GMP and radiation safety.

  • Premises and Equipment: Facilities must be designed to prevent contamination, and equipment must be properly qualified and calibrated.[12]

  • Documentation: Detailed and accurate records of all manufacturing and quality control activities are mandatory for traceability.

  • Validation: All critical processes must be validated to ensure they consistently produce a product of the required quality.

Troubleshooting Common Radiolabeling Issues:

IssuePotential Cause(s)Troubleshooting Steps
Low Radiochemical Yield Inactive precursor, insufficient [¹⁸F]fluoride activation (presence of water), suboptimal reaction temperature or time, issues with the automated synthesis module.[11]Verify precursor quality, optimize azeotropic drying for [¹⁸F]fluoride, re-evaluate reaction parameters, check synthesis module for leaks or valve malfunctions.[11]
Low Specific Activity Carrier contamination from reagents or the cyclotron target.Use high-purity reagents and target materials, optimize target bombardment parameters.
Poor Radiochemical Purity Incomplete reaction, side reactions, decomposition of the product.Optimize reaction conditions, adjust HPLC purification parameters (mobile phase, gradient, column).
Inconsistent Results Variability in precursor quality, reagent preparation, or synthesis module performance.[13]Use a consistent source of high-quality precursor, prepare fresh reagents, perform regular maintenance and calibration of the synthesis module.[13]

Conclusion

The preparation of radiolabeled benzamide derivatives is a multidisciplinary endeavor that combines organic chemistry, radiochemistry, and analytical sciences. The protocols and application notes provided in this guide offer a solid foundation for researchers to produce high-quality radiotracers for both preclinical and clinical research. By understanding the underlying principles and adhering to rigorous quality standards, the scientific community can continue to leverage these powerful molecular imaging tools to advance our understanding of biology and develop new therapies for a wide range of diseases.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Muscetta, A., et al. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 30(14), 1234.
  • Perrio, C., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Wang, M., et al. (2017). High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging. PLoS ONE, 12(5), e0177349.
  • Sharma, P., et al. (2014). A comparison study of 11C-methionine and 18F-fluorodeoxyglucose positron emission tomography-computed tomography scans in evaluation of patients with recurrent brain tumors. Indian Journal of Nuclear Medicine, 29(3), 145-151.
  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8.
  • Liu, K. T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis, 16(5), 28-36.
  • Ting, R., et al. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates.
  • Zea-Ponce, Y., et al. (2004). Synthesis of [123I]IBZM: A Reliable Procedure for Routine Clinical Studies. Molecular Imaging and Biology, 6(5), 335-340.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1145-1163.
  • International Atomic Energy Agency. (2008). Radiotracers and Labelling Compounds for Applications in Industry and Environment. IAEA-TECDOC-1581.
  • NucMedTutorials.com. (n.d.). Overview and Indications (adapted from Society of Nuclear Medicine Procedure Guideline for Thyroid Scintigraphy and other sources). Retrieved from [Link]

  • Chen, W., et al. (2011). Comparison of MRI, F-18 FDG, and 11C-Choline PET/CT for Their Potentials in Differentiating Brain Tumor Recurrence From Brain Tumor Necrosis Following Radiotherapy. Clinical Nuclear Medicine, 36(11), 963-968.
  • Andersen, V. L., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38461-38472.
  • Verhoeff, N. P. L. G., et al. (1993). Dosimetry of iodine-123 iodobenzamide in healthy volunteers. European Journal of Nuclear Medicine, 20(9), 747-752.
  • Ahenkorah, S., et al. (2021). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Cancers, 13(11), 2736.
  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1145-1163.
  • Chen, W., et al. (2011). Comparison of MRI, F-18 FDG, and 11C-choline PET/CT for their potentials in differentiating brain tumor recurrence from brain tumor necrosis following radiotherapy. Clinical Nuclear Medicine, 36(11), 963-968.
  • CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide). Retrieved from [Link]

  • WO2018022603A1 - Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof. (2018).
  • Wang, M., et al. (2020). Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor. Lab on a Chip, 20(6), 1142-1151.
  • Mascarin, A., & Pimlott, S. L. (2022). Bispecific Radioligands (BRLs): Two Is Better Than One. Pharmaceuticals, 15(8), 987.
  • De Groot, T. J., et al. (1997). A simple and high-yield synthesis of (S)-BZM, (R)-BZM and (S)-IBZM for the preparation of (S)-123I-IBZM. Journal of Labelled Compounds and Radiopharmaceuticals, 39(8), 651-658.
  • WO2013150486A1 - Radiotracers, preparation methods and applications. (2013).
  • Pike, V. W. (2013). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 54(11), 1873-1883.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Verger, A., et al. (2019).
  • Sharma, R., et al. (2023). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Current Radiopharmaceuticals, 16(3), 205-217.
  • de Vet, R. E., et al. (1999). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. European Journal of Nuclear Medicine, 26(6), 639-653.
  • Zarrindast, M. R., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(1), 133-140.
  • Tatsch, K., et al. (1994). 123I-IBZM SPECT: Reconstruction methodology and results in Parkinsonism and dystonia. Nuklearmedizin, 33(02), 61-67.
  • Springer Nature Experiments. (n.d.). Results for "Saturation Binding". Retrieved from [Link]

  • UW Medicine. (n.d.). Thyroid Cancer Survey Using I123. Retrieved from [Link]

  • Sirsala, N., et al. (2024). Production of [18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry, 9(1), 2.
  • Alliot, C., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3569.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

Sources

Method

Optimizing yield in the synthesis of N-substituted 3-methoxybenzamides

Application Note: Optimizing Yield in the Synthesis of N-Substituted 3-Methoxybenzamides Executive Summary & Scientific Rationale N-substituted 3-methoxybenzamides are a critical scaffold in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Yield in the Synthesis of N-Substituted 3-Methoxybenzamides

Executive Summary & Scientific Rationale

N-substituted 3-methoxybenzamides are a critical scaffold in medicinal chemistry, serving as pharmacophores for PARP inhibitors, dopamine receptor ligands, and potential antimicrobial agents. The 3-methoxy substituent introduces specific electronic and steric considerations. Unlike para-methoxy groups which strongly deactivate the carbonyl carbon toward nucleophilic attack via resonance, the meta-methoxy group exerts a predominantly inductive electron-withdrawing effect (


), rendering the carbonyl carbon sufficiently electrophilic. However, the moderate deactivation compared to nitro- or halo-substituted analogs requires precise control over reaction kinetics to maximize yield and minimize hydrolysis.

This guide presents two optimized protocols:

  • Method A (Acid Chloride): A robust, scalable protocol for cost-effective synthesis.

  • Method B (HATU Coupling): A high-yielding, mild protocol for precious amines or library generation.

Reaction Mechanism & Pathway Visualization

Understanding the mechanism is the first step to optimization. The reaction proceeds via a Nucleophilic Acyl Substitution.[1]

Figure 1: Mechanistic Pathway of Amide Bond Formation

AmideCouplingMechanism Start 3-Methoxybenzoic Acid Derivative (Acid/Acyl Cl) Activation Activation Step (Formation of Active Ester/Acyl Cl) Start->Activation SOCl2 or HATU/Base Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack + Amine (R-NH2) Elimination Elimination of Leaving Group (Cl- or OBt/OAt) Attack->Elimination Collapse of Intermediate Product N-Substituted 3-Methoxybenzamide Elimination->Product Proton Transfer

Caption: Step-wise progression from activation to stable amide bond formation.

Method A: Acid Chloride Route (Scalable & Robust)

This method utilizes 3-methoxybenzoyl chloride.[2] It is preferred for reactions >5g where atom economy and cost are priorities.

Reagents:

  • 3-Methoxybenzoyl chloride (1.1 equiv)

  • Amine (1.0 equiv)[3][4][5]

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Purge a round-bottom flask with

    
    . Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and minimizes competitive hydrolysis if trace moisture is present.

  • Addition: Dissolve 3-methoxybenzoyl chloride (1.1 equiv) in a minimal volume of DCM. Add dropwise to the amine solution over 15-20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical for Purity):

    • Wash organic phase with 1M HCl (removes unreacted amine).[6]

    • Wash with Sat. NaHCO₃ (removes unreacted acid/acid chloride hydrolysis products).

    • Wash with Brine , dry over

      
      , and concentrate.
      

Optimization Note: If the amine is an HCl salt, increase base to 2.5 equiv.

Method B: HATU-Mediated Coupling (High Yield/Mild)

Preferred for unreactive amines, valuable substrates, or when acid-sensitive functional groups are present.

Reagents:

  • 3-Methoxybenzoic acid (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)[3][5]

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • DMF or DMF/DCM (1:1)

Protocol:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv) and stir for 5 mins.

  • Coupling: Add HATU (1.1 equiv). Stir for 5-10 minutes at RT to form the activated ester (O-acylisourea/azabenzotriazole ester). Visual Cue: Solution often turns slightly yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2-12 hours.

  • Workup:

    • Dilute with EtOAc (10x reaction volume).

    • Wash 3x with 5% LiCl (aq) or water (removes DMF).

    • Wash with Sat. NaHCO₃ and Brine .[1][5]

Yield Optimization Matrix

The following data summarizes the impact of variable modification on the yield of N-benzyl-3-methoxybenzamide (Model Reaction).

VariableCondition ACondition BOptimized ConditionImpact on Yield
Solvent THFDCMDCM (Method A) / DMF (Method B) High. DCM minimizes side reactions for acid chlorides.
Base PyridineTEA/DIPEADIPEA Moderate. DIPEA prevents nucleophilic competition (vs Pyridine).
Stoichiometry 1:1 (Acid:Amine)1.2:1 (Acid:Amine)1.1:1 (Acid:Amine) High. Slight excess of electrophile drives completion.
Temperature Reflux0°C

RT
0°C

RT
Critical. High temp promotes hydrolysis/dimerization.

Purification & Workflow Visualization

Achieving >95% purity often requires a specific workup sequence to remove the unique impurities associated with 3-methoxy derivatives (e.g., demethylated byproducts if Lewis acids were used upstream).

Figure 2: Optimized Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench/Dilution (EtOAc or DCM) Crude->Quench AcidWash Acid Wash (1M HCl) Removes: Excess Amine Quench->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes: Benzoic Acid/HATU byproducts AcidWash->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Decision Purity Check (NMR/LCMS) Drying->Decision Recryst Recrystallization (EtOH/Water or Hexane/EtOAc) Decision->Recryst Solid & >90% Pure Column Flash Chromatography (SiO2, 0-40% EtOAc/Hex) Decision->Column Oil or <90% Pure

Caption: Decision tree for maximizing recovery of N-substituted benzamides.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Acid ChlorideEnsure reagents are dry; increase Acid Chloride to 1.5 eq.
Sticky Oil Product Residual DMF or RotamersWash with 5% LiCl; Dry under high vacuum for 24h (rotamers in NMR will coalesce at high temp).
Impurity in NMR (~8.0 ppm) Unreacted AcidImprove NaHCO₃ wash; ensure pH > 8 during wash.
Color (Yellow/Brown) Oxidation of AminePerform reaction under inert atmosphere (

/Ar); use fresh amine.

References

  • BenchChem. Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.[5] Retrieved from

  • National Institutes of Health (PubChem). 3-Methoxybenzamide Compound Summary. Retrieved from

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from

  • PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing cyclization to aziridinium ions during benzamide synthesis

Topic: Preventing Cyclization to Aziridinium Ions During Benzamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Document ID: TSC-BZ-AZ-001 Executive Summary: The "Silent Kill...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Cyclization to Aziridinium Ions During Benzamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Document ID: TSC-BZ-AZ-001

Executive Summary: The "Silent Killer" of Yield

In the synthesis of benzamides—particularly those involving nitrogen mustard motifs (e.g., bis(2-chloroethyl)amine derivatives)—the formation of the aziridinium ion is the primary failure mode.

This intramolecular cyclization is a "race condition." Your nucleophilic amine precursor faces a choice:

  • Pathway A (Desired): Intermolecular attack on the benzoyl electrophile.

  • Pathway B (Undesired): Intramolecular attack on its own

    
    -carbon, displacing the leaving group (usually Cl, Br, or OMs).
    

The Paradox: Conditions that favor Pathway A (basic pH, free amine, polar solvents) often accelerate Pathway B. This guide provides the protocols to rig the race in favor of acylation.

Mechanistic Visualization: The Fork in the Road

The following diagram illustrates the kinetic competition. Note that once the aziridinium ion forms, it often leads to irreversible byproducts (dimers, hydrolyzed alcohols) that cannot be recycled.

AziridiniumPathways Precursor Nucleophilic Amine (e.g., 2-chloroethylamine) TS_Acyl Transition State: Acylation Precursor->TS_Acyl + Benzoyl Cl Low Temp (-10°C) TS_Cyc Transition State: Cyclization Precursor->TS_Cyc Heat / High pH Polar Solvent Benzoyl Benzoyl Chloride (Electrophile) Product Benzamide Product (Stable) TS_Acyl->Product Fast Aziridinium Aziridinium Ion (Reactive Intermediate) TS_Cyc->Aziridinium k_cyc Waste Hydrolyzed/Polymerized Waste Aziridinium->Waste + H2O / Nucleophiles

Figure 1: Kinetic competition between intermolecular acylation (green) and intramolecular cyclization (red).

Critical Control Points (Diagnostics)

To prevent cyclization, you must manipulate the reaction parameters to destabilize the transition state of the cyclization (TS_Cyc) while maintaining the nucleophilicity required for acylation.

Table 1: Risk Factor Analysis
ParameterHigh Risk Condition (Promotes Aziridinium)Low Risk Condition (Favors Benzamide)Mechanistic Rationale
Temperature > 20°C-10°C to 0°C Cyclization is entropically driven and has a higher activation energy. Low temp freezes the "spring-loaded" cyclization.
Solvent Water, Methanol, DMF, DMSODCM, Toluene, EtOAc Polar solvents stabilize the charged aziridinium transition state (dielectric stabilization). Non-polar solvents destabilize charge separation.
Base Strong inorganic bases (NaOH, KOH)DIPEA, TEA, NaHCO3 High local pH generates high concentrations of free amine. Sterically hindered organic bases release the free amine more slowly/controllably.
Addition Order Adding Acyl Chloride to AmineAdding Amine to Acyl Chloride Keeping the electrophile (Benzoyl Cl) in excess ensures that as soon as an amine molecule is deprotonated, it is captured by the acylating agent.

Strategic Protocols

Protocol A: The "Cold & Fast" Method (Direct Coupling)

Use this for standard 2-chloroethylamine derivatives where the precursor is available as a hydrochloride salt.

Prerequisites:

  • Anhydrous Dichloromethane (DCM) or Toluene.

  • Reaction vessel with inert atmosphere (

    
     or Ar).[1][2][3]
    
  • Cryogenic cooling (Ice/Salt or Acetone/Dry Ice).

Step-by-Step:

  • Suspension: Suspend the amine hydrochloride salt (1.0 equiv) in anhydrous DCM (10-15 volumes). The salt will likely not dissolve; this is good. It protects the amine.[2]

  • Acylating Agent: Add Benzoyl Chloride (1.1 - 1.2 equiv) to the suspension.

  • Cryo-Cooling: Cool the mixture to -10°C .

  • Controlled Activation: Add Diisopropylethylamine (DIPEA) (2.2 equiv) dropwise over 30-60 minutes.

    • Why: The DIPEA slowly liberates the free amine. At -10°C, the rate of acylation (

      
      ) is significantly faster than cyclization (
      
      
      
      ). The free amine is "trapped" by the benzoyl chloride immediately upon generation.
  • Quench: Once addition is complete, stir for 30 mins at 0°C. Quench with dilute HCl (1M).

    • Why: Acidic quench re-protonates any unreacted amine, preventing cyclization during workup.

Protocol B: The "Post-Coupling" Method (Gold Standard)

Use this if Protocol A fails or if the specific amine is extremely prone to cyclization (e.g., highly substituted nitrogens).

Concept: Avoid the risk entirely by coupling a stable


-hydroxy amine first, then converting the alcohol to a chloride after the amide bond is formed. The amide nitrogen is non-nucleophilic and will not cyclize.

Step-by-Step:

  • Coupling: React

    
    -hydroxy amine (e.g., diethanolamine or ethanolamine) with Benzoyl Chloride/Base in DCM. (No risk of aziridinium here).
    
  • Isolation: Isolate the N-(2-hydroxyethyl)benzamide intermediate.

  • Chlorination: Dissolve the intermediate in DCM or Chloroform.

  • Reagent: Add Thionyl Chloride (

    
    ) (1.5 equiv) dropwise at 0°C, then reflux if necessary.
    
    • Mechanism:[4][5][6][7][8][9] The amide carbonyl oxygen may attack the intermediate chlorosulfite, but it eventually rearranges to the alkyl chloride. The amide nitrogen lone pair is delocalized into the carbonyl, preventing it from displacing the leaving group.

Troubleshooting & FAQ

Q1: I see a white precipitate forming immediately upon adding base. Is this my product?

  • Diagnosis: Likely yes, but it could also be the amine hydrochloride salt reforming if you didn't add enough base, or the DIPEA-HCl salt.

  • Action: Check solubility. If it's water-soluble, it's likely salt.[2] If organic-soluble, it's product.

  • Warning: If the precipitate is a gummy solid that turns into tar, you have likely formed the aziridinium ion which then polymerized. Switch to Protocol A (lower temp) or Protocol B.

Q2: My LCMS shows a mass corresponding to [M-36] or [M+18]. What is this?

  • Diagnosis:

    • [M-36]: Loss of HCl. This is the Aziridinium Ion (or the resulting aziridine if a proton was lost).[8]

    • [M+18]: Hydrolysis product. The aziridinium ion reacted with water in the solvent or workup to form the alcohol.

  • Fix: Your system is too wet or too hot. Dry your DCM over

    
     or molecular sieves. Ensure reaction temp stays below 0°C.
    

Q3: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?

  • Analysis: While common for benzamides, water is a high-dielectric solvent that stabilizes the aziridinium transition state. Furthermore, the hydroxide base is strong.

  • Verdict: Avoid for 2-chloroethylamines. The hydrolysis of the alkyl chloride is accelerated in this medium. Use anhydrous organic conditions.

Q4: How do I store the N-(2-chloroethyl)benzamide product?

  • Guidance: Even the product can degrade over time if the amide hydrolyzes or if there is trace free amine. Store as a solid at -20°C. If it is an oil, convert it to a solid dispersion or salt if possible (though amides don't salt easily).

References

  • BenchChem. (2025).[1][3] Minimizing side product formation in the synthesis of nitrogen mustards. Retrieved from

  • National Institutes of Health (NIH). (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics.[4] PubMed. Retrieved from

  • Wikipedia. Nitrogen mustard - Mechanism of action. Retrieved from

  • ResearchGate. (2024). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine and kinetic analysis. Retrieved from [7]

Sources

Optimization

Technical Support Center: N-(2-Chloroethyl)-3-methoxybenzamide Stability

Current Status: Operational Topic: Stability Optimization & Troubleshooting Target Audience: Medicinal Chemists, Radiochemists, Analytical Scientists[1] Executive Summary: The Stability Paradox N-(2-Chloroethyl)-3-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability Optimization & Troubleshooting Target Audience: Medicinal Chemists, Radiochemists, Analytical Scientists[1]

Executive Summary: The Stability Paradox

N-(2-Chloroethyl)-3-methoxybenzamide is a structural analog of "nitrogen half-mustards" and a frequent precursor for Sigma receptor ligands.[1] Its instability is not random; it is driven by a specific intramolecular mechanism: Neighboring Group Participation (NGP) .[1]

Unlike simple alkyl halides, the amide carbonyl oxygen in this molecule acts as an internal nucleophile. Under neutral-to-basic conditions or in protic solvents, it attacks the chloroethyl tail, displacing the chloride to form a 2-oxazoline ring.[1] This is the primary degradation pathway you must control.[1]

Part 1: Critical Storage & Handling Protocols

Solvent Systems: The "Anhydrous Rule"

User Question: Can I store this compound in water or PBS for long-term use? Technical Answer: No. Water facilitates ionization of the C-Cl bond and supports the transition state for cyclization.[1]

SolventSuitabilityTechnical Note
DMSO (Anhydrous) Excellent Preferred for stock solutions (>10 mM).[1] High solubility, low reactivity.
Acetonitrile Good Good for HPLC standards.[1] Ensure it is non-basic.
Ethanol/Methanol Moderate Usable for short-term, but nucleophilic attack by the solvent (solvolysis) is possible over time.[1]
Water/PBS (pH 7.4) Poor Avoid for storage. Rapid cyclization to oxazoline and subsequent hydrolysis occurs.[1]
pH Sensitivity: The "Acidic Shield"

User Question: My LC-MS shows a new peak after 24 hours in buffer. What pH should I use? Technical Answer: Maintain a slightly acidic environment (pH 3.0 – 5.0 ).[1]

  • Mechanism: At neutral/basic pH (>7), the deprotonation of the amide nitrogen becomes easier, facilitating the formation of the neutral oxazoline species.

  • Action: If aqueous dilution is required for biological assays, prepare immediately before use.[1] For HPLC mobile phases, use 0.1% Formic Acid or TFA to suppress cyclization on the column.

Temperature & Light
  • Storage: -20°C (Solid state or DMSO stock).

  • Thaw Cycles: Limit to <3. Repeated condensation introduces moisture, accelerating hydrolysis.

  • Light: The 3-methoxy group makes the aromatic ring electron-rich and potentially susceptible to photo-oxidation.[1] Store in amber vials.

Part 2: Degradation Mechanism (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the Oxazoline Cyclization Pathway , the dominant instability mode for N-(2-chloroethyl)benzamides.[1]

G cluster_0 Degradation Pathway SM N-(2-Chloroethyl)- 3-methoxybenzamide (Stable Precursor) TS Oxazolinium Intermediate (Transition State) SM->TS Intramolecular Attack (k1) Oxazoline 2-(3-Methoxyphenyl)- 2-oxazoline (Cyclized Product) TS->Oxazoline - HCl (Basic/Neutral pH) Hydrolysis Hydrolysis Products (Amino Ester / Acid) TS->Hydrolysis + H2O (Acidic Hydrolysis)

Figure 1: The intramolecular cyclization pathway.[1] The amide oxygen attacks the beta-carbon, displacing chloride.[1] In basic conditions, this forms the stable oxazoline. In aqueous acid, the intermediate may hydrolyze.[2][3]

Part 3: Troubleshooting & FAQs

Scenario A: The "Mystery Peak" in HPLC

Q: I see a peak eluting earlier than my parent compound on Reverse Phase HPLC. Is this an impurity? A: This is likely the 2-oxazoline derivative .[1]

  • Why: The cyclized oxazoline is more polar (less hydrophobic surface area) than the linear chloroethyl amide, causing it to elute earlier on C18 columns.

  • Fix: Check your autosampler temperature (keep at 4°C) and ensure your mobile phase is acidic (0.1% Formic acid). Neutral mobile phases allow degradation during the run.[1]

Scenario B: Biological Assay Inconsistency

Q: My IC50 values are shifting over the course of a 3-day experiment. A: You are likely measuring a mixture of the drug and its inactive oxazoline form.[1]

  • Why: In pH 7.4 buffer at 37°C, the half-life of 2-chloroethyl amides can be surprisingly short (hours to days).[1]

  • Fix: Prepare serial dilutions from DMSO stock immediately before addition to cells. Do not store intermediate aqueous dilutions.[1]

Scenario C: Solid State Stability

Q: The white powder has turned slightly yellow and sticky. A: This indicates moisture absorption and partial hydrolysis/cyclization.[1]

  • Why: HCl is a byproduct of the cyclization.[1] The generated acid can catalyze further decomposition and attract moisture (hygroscopicity).[1]

  • Fix: The sample is compromised. Repurify or discard. Store future batches with desiccant packs at -20°C.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Stable Stock Solution (10 mM)
  • Preparation:

    • Equilibrate the vial of N-(2-Chloroethyl)-3-methoxybenzamide to room temperature before opening (prevents condensation).

    • Use Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1]

  • Dissolution:

    • Weigh the required amount of solid.[1]

    • Add DMSO to achieve 10 mM concentration.[1]

    • Vortex briefly (10-15 seconds).[1] Avoid sonication if possible, as heat accelerates degradation.[1]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL) in amber polypropylene tubes.

    • Flash freeze in liquid nitrogen (optional but recommended).[1]

    • Store at -20°C or -80°C .

  • Usage:

    • Thaw one aliquot.[1] Use immediately. Discard unused portion. Do not refreeze.

References

  • National Institutes of Health (PubChem). (2025).[1] N-(2-chloroethyl)benzamide Compound Summary. Retrieved from [Link] (Physical properties and identifiers).[1]

  • Wiley, R. H., & Bennett, L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews.

Sources

Troubleshooting

Troubleshooting low yields in chloroethyl amide alkylation reactions

Technical Support Center: Optimizing Chloroethyl Amide Alkylations Executive Summary Low yields in reactions involving 2-chloroethyl amides (R-CO-NH-CH₂-CH₂-Cl) typically stem from a specific set of competing intramolecu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chloroethyl Amide Alkylations

Executive Summary

Low yields in reactions involving 2-chloroethyl amides (R-CO-NH-CH₂-CH₂-Cl) typically stem from a specific set of competing intramolecular pathways rather than simple intermolecular failure.[1] Unlike standard alkyl halides, chloroethyl amides possess an internal nucleophile (the amide oxygen) and an acidic proton (the amide nitrogen), creating a "perfect storm" for side reactions—specifically oxazoline formation and elimination to vinyl amides .

This guide moves beyond generic "check your stoichiometry" advice. It dissects the mechanistic competition between


 substitution, 

elimination, and Neighboring Group Participation (NGP).

Part 1: Diagnostic Logic (Visualizing the Failure)

Before altering conditions, you must identify how the reaction is failing.[2] Use this logic tree to diagnose the specific byproduct profile.

TroubleshootingLogic Start START: Low Yield Observed TLC Analyze Crude via TLC/LCMS Start->TLC CheckSM Is Starting Material (SM) remaining? TLC->CheckSM SM_Yes Yes: SM Unreacted CheckSM->SM_Yes High SM recovery SM_No No: SM Consumed CheckSM->SM_No New spots formed Temp Issue: Low Reactivity of Cl Solution: Finkelstein (NaI) Activation SM_Yes->Temp Byproduct Identify Major Byproduct Mass (M+) SM_No->Byproduct Vinyl M - 36 (Loss of HCl) Vinyl Amide Byproduct->Vinyl Elimination Oxazoline M - 36 (Cyclization) 2-Oxazoline (or hydrolysis product) Byproduct->Oxazoline Intramolecular O-Alkylation Hydrolysis M - Cl + OH Alcohol Formation Byproduct->Hydrolysis Hydrolysis Sol_Vinyl Cause: Base too strong/hindered Solution: Switch to K2CO3 or Cs2CO3 Vinyl->Sol_Vinyl Sol_Ox Cause: NGP / Polar Protic Solvent Solution: Switch to Acetone/DMF, Avoid Lewis Acids Oxazoline->Sol_Ox Sol_Hydro Cause: Wet Solvent Solution: Molecular Sieves (3Å) Hydrolysis->Sol_Hydro

Figure 1: Diagnostic Logic Tree for Chloroethyl Amide Failures.[1] Use LCMS data to distinguish between Elimination (Vinyl) and Cyclization (Oxazoline) pathways.[1]

Part 2: The Core Mechanics of Failure

To fix the yield, you must understand the "Invisible Competitors."[2] The chloroethyl amide is not a passive electrophile; it is a reactive system prone to self-destruction.[1]

The Oxazoline Trap (Neighboring Group Participation)

This is the most common cause of "missing mass" or water-soluble byproducts.[1][2] The amide oxygen is 5 atoms away from the carbon-chlorine bond.[1][2]

  • Mechanism: The amide oxygen attacks the

    
    -carbon, displacing chloride to form a 2-oxazolinium salt.[1]
    
  • Why it happens: Entropy favors this 5-membered ring formation over the intermolecular attack of your desired nucleophile.[1][2]

  • Symptom: The product is water-soluble (lost during aqueous workup) or hydrolyzes to an amino ester/alcohol upon exposure to moisture.[1]

Elimination to Vinyl Amides
  • Mechanism: A base deprotonates the

    
    -carbon (next to the Cl) or the amide nitrogen (followed by electron shuffle), leading to the expulsion of HCl.[1][2]
    
  • Why it happens: Using strong, bulky bases (e.g.,

    
    -BuOK, DBU) or high heat.
    
  • Symptom: Appearance of a byproduct with mass [M-36] and distinct alkene protons in NMR (5.5–6.5 ppm).[1]

Part 3: Optimization Protocols

Protocol A: The Finkelstein Modification (The "Gold Standard")

If your reaction is sluggish, do not simply increase the temperature; this accelerates elimination.[2] Instead, swap the leaving group in situ.

Why: Iodide is a better leaving group (


) and a better nucleophile than chloride.[1] It converts the unreactive alkyl chloride into a reactive alkyl iodide transiently.[2]

Step-by-Step:

  • Solvent: Use anhydrous Acetone or 2-Butanone (MEK) .[1][2] If solubility is poor, use DMF, but acetone is preferred for the solubility differential.

  • Catalyst: Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) .

    • Note: If the reaction is extremely slow, you can use stoichiometric NaI (1.0 eq), but this requires an aqueous thiosulfate wash during workup.

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility and reactivity of the nucleophile without being basic enough to trigger rapid elimination.[2]
    
  • Temperature: Run at 50–60°C .

Protocol B: Base & Solvent Selection Matrix

Select your conditions based on your Nucleophile (Nu) strength.[1][2]

Nucleophile TypeRecommended BaseRecommended SolventRationale
Strong (Amines, Thiols)

or DIPEA
MeCN or DMFAvoid strong bases to prevent vinyl formation.[1] The Nu is strong enough to drive

.[2]
Weak (Phenols, Amides)

DMF or DMAcCesium enhances Nu solubility/basicity.[1] Higher boiling solvent allows gentle heating.[1][2]
Sterically Hindered NaH (careful control)THF (0°C to RT)Warning: High risk of elimination.[2] Keep temp low. Consider converting Cl to I first.

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the two fatal side reactions.

ReactionPathways cluster_SN2 Desired Pathway (SN2) cluster_Ox Pathway B: Cyclization (NGP) cluster_Elim Pathway C: Elimination (E2) SM Chloroethyl Amide (R-CO-NH-CH2-CH2-Cl) Product Alkylated Product (R-CO-NH-CH2-CH2-Nu) SM->Product + Nucleophile (Kinetic Control) Oxazoline 2-Oxazoline Salt (Cyclic Intermediate) SM->Oxazoline Intramolecular Attack (Thermodynamic/Entropy) Vinyl N-Vinyl Amide (R-CO-NH-CH=CH2) SM->Vinyl + Strong Base - HCl Hydrolysis Hydrolysis Product (Amino Alcohol) Oxazoline->Hydrolysis + H2O (Workup)

Figure 2: Competitive pathways.[1] Note that the Oxazoline salt often hydrolyzes during workup, confusing the analysis.[2]

Part 5: Frequently Asked Questions (FAQs)

Q1: I see full conversion by TLC, but after aqueous workup, I have 0% yield. Where did it go? A: You likely formed the oxazolinium salt (Pathway B).[1][2] This salt is highly water-soluble.[1] When you washed with water, you washed away your "product."

  • Fix: Monitor the reaction by taking an aliquot, evaporating it to dryness, and running NMR without an aqueous wash. If you see the oxazoline, switch to a non-polar solvent (like Toluene) or add a Lewis Acid scavenger (though this is advanced).[1]

Q2: Can I use NaH to speed up the reaction? A: Generally, No .[2] Sodium Hydride is a strong base and will deprotonate the amide nitrogen (


).[1] While this makes the nitrogen a better nucleophile, in a chloroethyl system, the resulting anion often favors elimination  to the vinyl species or rapid intramolecular cyclization over intermolecular alkylation.[2] Stick to carbonate bases (

).[1]

Q3: Why is adding NaI (Finkelstein conditions) better than just heating it up? A: Heating increases the rate of all reactions, including elimination (which has a higher activation energy).[1][2] Adding NaI lowers the activation energy for the substitution pathway specifically by changing the leaving group from Cl to I.[2] This allows the desired reaction to proceed at a temperature where elimination is still slow.[2]

Q4: My product contains a "vinyl" impurity that I cannot separate. How do I remove it? A: N-vinyl amides are very difficult to separate from the desired alkylated product via silica chromatography due to similar polarity.[1][2]

  • Chemical Purification: You can treat the crude mixture with a dilute acid (e.g., 1M HCl) for a short period. The vinyl enamide is acid-sensitive and will hydrolyze to the amide + acetaldehyde, which can then be washed away.[2] Verify your product's acid stability first.[2]

References

  • Finkelstein Reaction Conditions & Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Standard text regarding Halogen exchange).

    • Finkelstein Reaction. Organic Chemistry Portal. Link

  • Oxazoline Formation (Neighboring Group Participation)

    • Garg, P., et al. (2014).[1][3] "Synthesis of 2-substituted oxazolines." Journal of Organic Chemistry, 79(18), 8668-8677.[1] (Discusses the cyclization of amide alcohols/halides). Link[1]

    • Synthesis of 2-Oxazolines. Organic Chemistry Portal. Link

  • Amide Alkylation Optimization

    • Bahamonde, A. (2023).[1][2] "New approaches to amide arylation and alkylation under mild conditions."[2][4] American Chemical Society Meeting. (Highlights the use of

      
       and mild bases). Link
      
  • Elimination Side Reactions

    • Zacuto, M. J. (2019).[1][5] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." Journal of Organic Chemistry. (Provides context on the stability and formation of vinyl amides/acrylamides). Link[1]

Sources

Optimization

Technical Support Center: Purification Strategies for 3-Methoxybenzoyl Chloride

Current Status: Operational Ticket Topic: Removal of unreacted 3-methoxybenzoyl chloride (3-MBC) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Purification Division.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Removal of unreacted 3-methoxybenzoyl chloride (3-MBC) from reaction mixtures. Assigned Specialist: Senior Application Scientist, Purification Division.

Executive Summary & Chemical Context

You are likely encountering 3-methoxybenzoyl chloride (3-MBC) as an excess reagent in an amide coupling or esterification reaction. While theoretically "unstable" to water, this reagent often persists through standard aqueous workups due to biphasic kinetic limitations .

  • The Problem: In non-polar solvents (DCM, EtOAc), the hydrophobic 3-methoxy ring shields the carbonyl carbon from the aqueous phase, slowing hydrolysis.

  • The Consequence: Unreacted acid chloride co-elutes with your product or decomposes slowly on silica gel, ruining purification.

  • The Solution: You must chemically sequester the impurity (Scavenging) or catalytically accelerate its hydrolysis (Active Quench) before attempting isolation.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method for your specific reaction scale and product sensitivity.

purification_logic Start Start: Excess 3-MBC Present Scale Reaction Scale? Start->Scale Sens Product Acid Sensitive? Scale->Sens < 10g MethodA Method A: Active Quench (DMAPA/Amine) Scale->MethodA > 10g (Cost effective) Sens->MethodA No (Standard) MethodB Method B: Solid Phase Scavenging (PS-Trisamine) Sens->MethodB Yes (Avoid Aq. Workup) MethodC Method C: Methyl Ester Conversion (Chromatography Prep) MethodA->MethodC If traces remain

Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and chemical sensitivity.

Protocol Module A: The "Active Quench" (Aqueous Workup)

Best For: Standard bench-scale reactions where the product is stable to mild base.

The Science: Simple water washing relies on passive hydrolysis, which is too slow. We use N,N-Dimethyl-1,3-propanediamine (DMAPA) . The primary amine of DMAPA reacts instantly with 3-MBC to form an amide. The tertiary amine tail makes this byproduct highly water-soluble and easily removed by an acidic wash.

Step-by-Step Protocol:

  • Calculate Excess: Estimate the amount of unreacted 3-MBC (e.g., if you used 1.5 eq, you have 0.5 eq remaining).

  • Add Quencher: Add DMAPA (1.2 equivalents relative to the excess acid chloride) directly to the reaction mixture.

    • Note: If DMAPA is unavailable, 3-dimethylamino-1-propylamine or even simple morpholine (if product separation is easy) can work.

  • Stir: Agitate at room temperature for 15–30 minutes .

    • Validation: The lachrymatory smell of the acid chloride should disappear, replaced by the "fishy" amine odor.

  • Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl or 10% Citric Acid (2x).

    • Mechanism:[1][2][3][4] This protonates the tertiary amine of the DMAPA-amide byproduct, forcing it into the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ to remove any residual acid traces.

  • Dry & Concentrate: Dry over MgSO₄ and concentrate.

Data: Solubility Profile of Impurities

SpeciesStateSolubility (Organic Phase)Solubility (Acidic Aq. Phase)
3-MBC ReagentHighLow (Slow Hydrolysis)
3-Methoxybenzoic Acid Hydrolysis ProductModerateLow (Precipitates)
DMAPA-Amide Byproduct Quenched ImpurityHigh (Neutral)Zero (Protonated)

Protocol Module B: Solid-Phase Scavenging (Green/Parallel Chem)

Best For: High-throughput synthesis, water-sensitive products, or avoiding emulsions.

The Science: Polymer-supported amines (e.g., PS-Trisamine) act as "chemical flypaper." They react covalently with the electrophilic acid chloride. You then filter the resin out, leaving pure product in solution.

Step-by-Step Protocol:

  • Select Resin: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene). Typical loading is ~3.0–4.0 mmol/g.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the estimated excess 3-MBC.

  • Solvent Check: Ensure your solvent swells the resin. DCM, THF, and DMF are excellent. (Avoid MeOH or Water).

  • Incubation: Shake (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash the resin with DCM to recover any entrained product.

scavenging_mechanism Resin Polymer Bead (NH2 groups) Complex Covalent Amide Bond (Solid Phase) Resin->Complex Traps Impurity 3-MBC (Solution) Impurity->Complex Reacts Product Target Product (Solution) Product->Product Flows Through

Figure 2: Mechanism of solid-phase scavenging. The impurity becomes permanently bound to the solid support.

Protocol Module C: Chromatography & The "Methyl Ester" Trick

Best For: When the previous methods fail or trace impurities persist.

The Issue: 3-MBC streaks on silica gel because it slowly hydrolyzes to 3-methoxybenzoic acid during the run. This "smearing" can contaminate your product fractions.

The Fix: Convert the unstable acid chloride into a stable methyl ester before the column.

  • Quench: Add 1–2 mL of Methanol and a drop of Pyridine/Triethylamine to your crude mixture.

  • Wait: Stir for 30 minutes.

  • Evaporate: Remove the solvent.

  • Result: 3-MBC converts to Methyl 3-methoxybenzoate .

  • Purify: This ester is a distinct, stable spot on TLC (usually high Rf) and separates cleanly from your amide product.

Troubleshooting & FAQ

Q: I washed with NaHCO₃, but the NMR still shows acid chloride peaks. A: Biphasic hydrolysis is slow. The "oil" of the acid chloride sits at the bottom of the separatory funnel and doesn't mix well with the aqueous base. Fix: Use the DMAPA method (Method A) or add a catalytic amount of DMAP (dimethylaminopyridine) to the aqueous wash to act as a phase-transfer nucleophile.

Q: My product is acid-sensitive. Can I use the DMAPA wash? A: No, the acidic wash (Step 4 in Method A) might degrade your product. Fix: Use Method B (Resin Scavenging). If resins are unavailable, use Method C (Methyl Ester) and purify via neutral alumina or silica with 1% Et3N.

Q: How do I visualize the impurity on TLC? A: Do not spot the crude reaction directly.

  • Technique: Take a micro-aliquot of your reaction.

  • Quench: Add it to a vial containing 0.5 mL MeOH.

  • Spot: Spot this "mini-workup" on the plate.

  • Look For: Methyl 3-methoxybenzoate usually appears as a UV-active spot near the solvent front (Rf ~0.7–0.8 in 30% EtOAc/Hex), distinct from the acid (Rf < 0.3).

Q: The reaction smells pungent even after workup. A: 3-MBC has a high vapor pressure and low olfactory threshold. If the smell persists, you likely have unreacted chloride trapped in your oil. Re-dissolve in DCM and repeat the DMAPA wash.

References

  • Sigma-Aldrich. 3-Methoxybenzoyl chloride Product Specification & Properties. Link

  • Biotage. Solid-Supported Reagents and Scavengers: Application Note on PS-Trisamine. Link

  • Marsh, A., et al. (1996). "High-throughput synthesis of amides using polymer-supported reagents." Journal of Organic Chemistry. Link

  • Organic Syntheses. General Procedures for Handling Acid Chlorides. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Acyl Substitution). Oxford University Press. (General mechanistic grounding for hydrolysis kinetics).

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Benzamide Intermediates in Aqueous Buffers

Welcome to the technical support center dedicated to addressing the solubility challenges of benzamide intermediates. As researchers and drug development professionals, you are likely aware that the journey from a promis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of benzamide intermediates. As researchers and drug development professionals, you are likely aware that the journey from a promising benzamide intermediate to a viable drug candidate is often fraught with formulation hurdles. Among the most common is achieving adequate solubility in aqueous buffers, a critical prerequisite for a wide array of in vitro and in vivo assays.

This guide is designed to be a practical resource, moving beyond generic advice to provide you with a structured, in-depth approach to diagnosing and solving these solubility issues. Here, we will delve into the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Let's begin by addressing some of the most common questions our team receives regarding the solubility of benzamide intermediates.

Q1: Why do my benzamide intermediates consistently precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A1: This is a classic issue of solvent-induced precipitation. Your benzamide intermediate is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but possesses poor solubility in aqueous media.[1][2] The core of the problem lies in the significant difference in the polarity of the solvent environments. DMSO can effectively solvate the hydrophobic regions of your benzamide derivative, but upon dilution into an aqueous buffer, the concentration of the organic solvent drops dramatically. Water, a highly polar protic solvent, is less capable of solvating the non-polar aromatic structures typical of benzamide intermediates, leading to the compound coming out of solution and forming a precipitate.[1]

Q2: I've noticed significant variability in my assay results when using my benzamide intermediate. Could this be related to solubility?

A2: Absolutely. Poor solubility is a frequent and often underestimated source of experimental irreproducibility.[1] If your compound is not fully dissolved, the actual concentration in your assay will be lower than intended and can vary between experiments. This can manifest as inconsistent biological activity, poor dose-response curves, and a general lack of reproducibility. It is crucial to ensure your compound is fully solubilized at the desired final concentration in your assay buffer.[1]

Q3: Can the pH of my aqueous buffer influence the solubility of my benzamide intermediate?

A3: Yes, the pH of the buffer can have a significant impact on the solubility of ionizable benzamide intermediates.[3][4] The extent of this influence is governed by the compound's pKa, the pH at which the compound exists in a 50:50 ratio of its ionized and unionized forms. According to the Henderson-Hasselbalch equation, the solubility of an ionizable compound is pH-dependent.[5][6][7] For a weakly basic benzamide derivative, decreasing the pH below its pKa will lead to protonation, resulting in a more soluble cationic form. Conversely, for a weakly acidic derivative, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble anionic species.[4]

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with a solubility challenge, a systematic approach is key. The following guide, presented as a decision-making workflow, will help you navigate the troubleshooting process effectively.

Solubility_Troubleshooting start Start: Solubility Issue Identified (Precipitation, Inconsistent Data) check_concentration Is the final concentration essential? start->check_concentration lower_concentration Lower the final concentration below the solubility limit. check_concentration->lower_concentration No concentration_ok Concentration is critical. Proceed to formulation strategies. check_concentration->concentration_ok Yes success Success: Compound Solubilized Proceed with Assay lower_concentration->success co_solvent Attempt Co-solvent Strategy concentration_ok->co_solvent ph_adjustment Explore pH Adjustment co_solvent->ph_adjustment Fails co_solvent->success Succeeds surfactant Utilize Surfactants ph_adjustment->surfactant Fails or Not Applicable ph_adjustment->success Succeeds cyclodextrin Employ Cyclodextrins surfactant->cyclodextrin Fails surfactant->success Succeeds cyclodextrin->success Succeeds failure Persistent Issues: Consider Advanced Formulation (e.g., solid dispersion, nanosuspension) cyclodextrin->failure Fails

Caption: A decision-making workflow for troubleshooting solubility issues of benzamide intermediates.

Solubility Enhancement Protocols

Here are detailed, step-by-step protocols for common solubility enhancement techniques.

Protocol 1: Co-solvent System Optimization

The use of co-solvents is often the first line of defense against poor aqueous solubility.[8][9] This technique involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solvating power of the system.

Materials:

  • Benzamide intermediate stock solution (e.g., 10 mM in 100% DMSO)

  • Water-miscible organic co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400))

  • Aqueous assay buffer

Procedure:

  • Co-solvent Screening:

    • Prepare a series of aqueous buffer solutions containing different co-solvents at a fixed concentration (e.g., 5% v/v).

    • Add the benzamide intermediate stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.

  • Co-solvent Titration:

    • Select the most effective co-solvent from the screening step.

    • Prepare a series of aqueous buffer solutions with increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Determine the minimal co-solvent concentration required to maintain the solubility of your benzamide intermediate at the target concentration.

  • Vehicle Control:

    • It is imperative to include a vehicle control in your experiments that contains the identical final concentration of the co-solvent(s) as your test samples to account for any solvent-induced effects.[1]

Protocol 2: pH Adjustment for Ionizable Benzamide Intermediates

For benzamide intermediates with ionizable functional groups, adjusting the pH of the buffer can dramatically improve solubility.

Materials:

  • Benzamide intermediate

  • Aqueous buffers of varying pH (e.g., citrate, phosphate, Tris-HCl)[10][11]

  • Calibrated pH meter

Procedure:

  • Determine pKa:

    • If the pKa of your compound is unknown, it can be predicted using computational tools or determined experimentally via potentiometric titration.

  • pH-Solubility Profile:

    • Prepare a series of buffers with pH values spanning a range around the pKa of your compound. The WHO recommends testing at pH 1.2, 4.5, and 6.8 for biopharmaceutics classification.[12][13]

    • Add an excess of the solid benzamide intermediate to each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[14]

    • Separate the undissolved solid by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Protocol 3: Utilizing Surfactants for Enhanced Solubilization

Surfactants, or surface-active agents, can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[15][16][17][18]

Materials:

  • Benzamide intermediate

  • Non-ionic surfactants (e.g., Polysorbate 80 (Tween® 80), Pluronic® F-68)

  • Aqueous assay buffer

Procedure:

  • Surfactant Screening:

    • Prepare a series of buffer solutions containing different surfactants at concentrations above their critical micelle concentration (CMC).

    • Add the benzamide intermediate to each surfactant-containing buffer.

    • Visually and/or analytically determine the solubility in each system.

  • Concentration Optimization:

    • For the most effective surfactant, perform a concentration-response study to find the optimal concentration for solubilization without causing potential cellular toxicity or assay interference.

Protocol 4: Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[19][20][21][22][23]

Materials:

  • Benzamide intermediate

  • Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous assay buffer

Procedure:

  • Complex Formation:

    • Prepare a stock solution of the cyclodextrin in the assay buffer.

    • Add the benzamide intermediate to the cyclodextrin solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Solubility Determination:

    • Determine the solubility of the benzamide intermediate in the presence of varying concentrations of the cyclodextrin to establish a phase solubility diagram. This will reveal the stoichiometry of the complex and the extent of solubility enhancement.

Data Summary: Solubility of a Representative Benzamide Intermediate

The following table provides a hypothetical example of solubility data for a representative benzamide intermediate in various solvent systems to illustrate the impact of different formulation strategies.

Solvent SystemBenzamide Intermediate Solubility (µg/mL)Observations
Deionized Water< 1Practically insoluble.
PBS (pH 7.4)< 1No significant improvement over water.[24]
5% DMSO in PBS (pH 7.4)5Slight improvement, but may not be sufficient for all assays.
10% Ethanol in PBS (pH 7.4)15Moderate solubility enhancement.
0.1 M Citrate Buffer (pH 3.0)50Significant increase in solubility for a basic intermediate.
1% Tween® 80 in PBS (pH 7.4)75Good solubilization due to micelle formation.[8]
5% HP-β-CD in PBS (pH 7.4)120Excellent solubility enhancement via inclusion complexation.[20]

Note: These are illustrative values and the actual solubility will be compound-specific.

Concluding Remarks

The solubility of benzamide intermediates in aqueous buffers is a multifaceted challenge that requires a logical and systematic approach to overcome. By understanding the underlying physicochemical principles and employing the appropriate formulation strategies, you can significantly improve the quality and reliability of your experimental data. This guide provides a starting point for your troubleshooting efforts. Remember that each compound is unique, and a combination of the techniques described herein may be necessary to achieve your desired solubility.

References

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Retrieved from [Link]

  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012, July 10). Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015, December 30). Retrieved from [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from [Link]

  • Pharmaceutical Buffers. (2024, November 28). Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Universal buffers for use in biochemistry and biophysical experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, January 17). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide: Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • Reddit. (2024, April 27). Looking for suggestions to dissolve benzamide derivatives. Retrieved from [Link]

  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of N-(2-Chloroethyl)-3-methoxybenzamide

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For a molecule such as N-(2-Chloroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and medicinal chemistry, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. For a molecule such as N-(2-Chloroethyl)-3-methoxybenzamide, a compound with potential applications in targeted therapeutics, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most informative analytical technique for its characterization. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, a comparison with structurally related molecules, and a detailed protocol for acquiring high-quality spectral data.

The Expected ¹H NMR Spectrum: A Predictive Analysis

The structure of N-(2-Chloroethyl)-3-methoxybenzamide presents several distinct proton environments, each of which will give rise to a unique signal in the ¹H NMR spectrum. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are dictated by the electronic environment of the protons.

Aromatic Region (δ 6.9 - 7.5 ppm)

The benzene ring is substituted with an electron-donating methoxy group at the meta-position and an electron-withdrawing N-(2-chloroethyl)amido group. This substitution pattern will lead to four distinct signals in the aromatic region.

  • H-2: This proton is ortho to the amide group and will be deshielded. It is expected to appear as a singlet or a narrowly split triplet.

  • H-4: This proton is ortho to the methoxy group and para to the amide. It will be shielded by the electron-donating methoxy group and is expected to appear as a doublet of doublets.

  • H-5: This proton is meta to both substituents and will be influenced by both, appearing as a triplet.

  • H-6: This proton is ortho to the amide and meta to the methoxy group. It will be deshielded and appear as a doublet of doublets.

Aliphatic Region (δ 3.7 - 3.9 ppm)

The N-(2-chloroethyl) side chain will exhibit two signals, both of which will be triplets due to coupling with their neighbors.

  • -CH₂-N-: The methylene group attached to the nitrogen will be deshielded by the adjacent amide nitrogen and will appear as a triplet.

  • -CH₂-Cl: The methylene group attached to the chlorine atom will be further deshielded due to the high electronegativity of chlorine and will also appear as a triplet.[1][2]

Methoxy and Amide Protons
  • -OCH₃: The methoxy group protons are in a shielded environment and will appear as a sharp singlet.

  • -NH-: The amide proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is expected to appear as a broad triplet due to coupling with the adjacent methylene group.

Comparative Analysis with N-(2-Chloroethyl)benzamide

To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR data for N-(2-Chloroethyl)benzamide.[1] This parent compound lacks the 3-methoxy group, and the differences in the aromatic region will highlight the electronic effects of this substituent. The chemical shifts for the ethyl chain protons in N-(2-Chloroethyl)benzamide are reported to be around 3.72 ppm and 3.78 ppm.[1] We anticipate similar values for our target molecule, with minor variations due to the influence of the meta-methoxy group on the overall electronic structure.

Predicted ¹H NMR Data Summary

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (-NH-)7.0 - 8.5Broad Triplet1H
Aromatic (H-6)~7.4dd1H
Aromatic (H-2)~7.3t1H
Aromatic (H-5)~7.3t1H
Aromatic (H-4)~7.0dd1H
Methoxy (-OCH₃)~3.8s3H
Methylene (-CH₂-N-)~3.7t2H
Methylene (-CH₂-Cl)~3.8t2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of N-(2-Chloroethyl)-3-methoxybenzamide.

I. Sample Preparation
  • Weigh approximately 5-10 mg of the solid N-(2-Chloroethyl)-3-methoxybenzamide.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

II. NMR Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters:

    • Pulse Angle: 30-45 degrees for quantitative measurements.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[3]

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Structural Elucidation Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation synthesis Synthesize N-(2-Chloroethyl)- 3-methoxybenzamide purification Purify Compound (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolve in CDCl3) purification->sample_prep acquisition 1H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->acquisition processing Data Processing (Phasing, Baseline Correction, Integration) acquisition->processing chem_shift Analyze Chemical Shifts (Aromatic, Aliphatic, OMe, NH) processing->chem_shift multiplicity Analyze Splitting Patterns (Coupling Constants) processing->multiplicity integration Analyze Integration (Proton Ratios) processing->integration structure Confirm Structure of N-(2-Chloroethyl)-3-methoxybenzamide chem_shift->structure multiplicity->structure integration->structure

Figure 1. Workflow for the structural characterization of N-(2-Chloroethyl)-3-methoxybenzamide.

Molecular Structure and Proton Environments

Figure 2. Structure of N-(2-Chloroethyl)-3-methoxybenzamide with key proton groups highlighted.

Conclusion

The ¹H NMR spectrum provides a detailed fingerprint of the molecular structure of N-(2-Chloroethyl)-3-methoxybenzamide. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals, researchers can confidently confirm the identity and purity of their synthesized compound. The predictive analysis and comparative data presented in this guide, coupled with the detailed experimental protocol, offer a robust framework for the characterization of this and other novel benzamide derivatives. This rigorous approach to structural elucidation is indispensable for advancing drug discovery and development programs.

References

  • Journal of Organic Chemistry, 1997, 62(21), 7512-7515. DOI: 10.1021/jo971176v
  • Organic Process Research & Development, 2016, 20(4), 661-667. DOI: 10.1021/acs.oprd.5b00417
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101439, N-(2-chloroethyl)benzamide. [Link]

  • NIST. N-(2-Chloroethyl)benzamide. in NIST Mass Spec Data Center. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Journal of Biomolecular Structure and Dynamics, 2022, 40(2), 787-795. DOI: 10.1080/07391102.2020.1819424
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloroethyl Benzamides

For Researchers, Scientists, and Drug Development Professionals Introduction: Deciphering Molecular Structures Through Fragmentation In the realm of pharmaceutical development and chemical analysis, the unambiguous ident...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Molecular Structures Through Fragmentation

In the realm of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. The true power of MS lies not just in determining the molecular weight of a compound but in interpreting its fragmentation pattern—a unique fingerprint that provides a roadmap to its structural features. When a molecule is ionized in the mass spectrometer, it breaks apart in predictable ways, governed by the principles of chemical stability. By analyzing the mass-to-charge ratio (m/z) of these fragments, we can piece together the original structure.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of chloroethyl benzamides. These compounds are of interest in medicinal chemistry and as potential intermediates in the synthesis of various biologically active molecules. Understanding their fragmentation behavior is crucial for their identification in complex matrices, for quality control, and for metabolism studies. We will delve into the fragmentation of the parent compound, N-(2-chloroethyl)benzamide, and provide a comparative theoretical analysis of how the fragmentation patterns might differ for its ortho-, meta-, and para-chloro-substituted analogues on the benzoyl ring. This guide is intended to serve as a practical reference for researchers utilizing mass spectrometry in their daily work.

Experimental Methodology: A Self-Validating Protocol

The data and interpretations presented in this guide are based on established principles of mass spectrometry and analysis of publicly available spectral data, such as that from the NIST Mass Spectrometry Data Center.[1][2] A typical experimental setup for the analysis of chloroethyl benzamides via GC-MS is outlined below. The rationale behind these parameters is to ensure sufficient separation of analytes, efficient ionization, and reproducible fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Set to 250°C to ensure rapid and complete volatilization of the sample.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert gas that provides good chromatographic resolution.

    • Column: A non-polar or semi-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used. This type of column separates compounds based on their boiling points and is robust for a wide range of analytes.

    • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes. This program allows for the separation of compounds with a range of volatilities.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

    • Source Temperature: 230°C. This temperature is maintained to prevent condensation of the analytes while minimizing thermal degradation.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-450. This range is sufficient to capture the molecular ion and the significant fragment ions of the target compounds.

Workflow for Data Acquisition and Analysis

Caption: A typical workflow for the GC-MS analysis of chloroethyl benzamides.

Fragmentation Pattern of N-(2-Chloroethyl)benzamide

The mass spectrum of N-(2-chloroethyl)benzamide (Molecular Weight: 183.6 g/mol ) is characterized by several key fragments that provide clear structural information. The spectrum is dominated by the benzoyl cation, which is a common feature in the mass spectra of benzamides.[3][4]

Table 1: Key Fragment Ions in the Mass Spectrum of N-(2-Chloroethyl)benzamide

m/zProposed FragmentRelative Intensity
183[M]⁺Moderate
147[M - HCl]⁺Moderate
134[M - CH₂Cl]⁺Moderate
121[C₆H₅CONH₂]⁺Low
105[C₆H₅CO]⁺High (Base Peak)
77[C₆H₅]⁺High
Proposed Fragmentation Pathways

The fragmentation of N-(2-chloroethyl)benzamide proceeds through several competing pathways, originating from the molecular ion ([M]⁺) at m/z 183.

fragmentation cluster_frags Fragment Ions M N-(2-chloroethyl)benzamide [M]⁺, m/z 183 f105 Benzoyl cation [C₆H₅CO]⁺ m/z 105 M->f105 - •NHCH₂CH₂Cl f147 [M - HCl]⁺ m/z 147 M->f147 - HCl f134 [M - CH₂Cl]⁺ m/z 134 M->f134 - •CH₂Cl f77 Phenyl cation [C₆H₅]⁺ m/z 77 f105->f77 - CO

Sources

Validation

Comparing reactivity of chloroethyl vs bromoethyl benzamide linkers

[1] Executive Summary In the design of covalent probes, targeted covalent inhibitors (TCIs), and PROTAC linkers, the choice between a chloroethyl and a bromoethyl warhead is a critical decision that dictates the kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of covalent probes, targeted covalent inhibitors (TCIs), and PROTAC linkers, the choice between a chloroethyl and a bromoethyl warhead is a critical decision that dictates the kinetic profile and selectivity of the molecule.

  • Bromoethyl Benzamides: Exhibit high reactivity (

    
     is 20–100x faster than chloro-analogs) due to the weaker C-Br bond and superior leaving group ability of bromide.[1] They are ideal for initial "hit" finding or applications requiring rapid labeling at low concentrations, but suffer from lower aqueous stability and higher off-target toxicity.[1]
    
  • Chloroethyl Benzamides: Offer moderate reactivity with significantly enhanced metabolic and chemical stability .[1] They are the preferred choice for optimizing selectivity, as their slower electrophilic nature requires a precise geometric fit within a binding pocket to drive the alkylation event, reducing non-specific adduct formation.

Mechanistic Analysis: The Physical Chemistry of Reactivity

The performance difference between these two linkers is rooted in fundamental physical organic chemistry. The reaction generally proceeds via a bimolecular nucleophilic substitution (


) mechanism, where a biological nucleophile (e.g., Cysteine thiolate) attacks the 

-carbon.
Bond Dissociation & Leaving Group Ability

The carbon-halogen bond strength is the primary determinant of the activation energy (


).
ParameterChloroethyl (-CH₂CH₂Cl)Bromoethyl (-CH₂CH₂Br)Impact on Reactivity
Bond Dissociation Energy (C-X) ~81 kcal/mol~68 kcal/molBr bond breaks much faster.[1]
Bond Length 1.78 Å1.93 ÅBr is more accessible/polarizable.[1]
Leaving Group

(H-X)
-7 (

)
-9 (

)
Br⁻ is a more stable leaving group.[1]
Relative

Rate
1 (Reference)~50–100Br reacts significantly faster.[1]
Reaction Pathways & Neighboring Group Participation

While direct displacement is common, benzamide linkers can undergo Neighboring Group Participation (NGP) .[1] The amide oxygen can attack the


-carbon, displacing the halogen to form a reactive oxazolinium ion  intermediate. This intermediate is highly electrophilic.[1]
  • Bromo-linkers: Rapidly cyclize to the oxazolinium species, sometimes leading to "premature" reactivity or hydrolysis before reaching the target.

  • Chloro-linkers: Cyclization is slower, often requiring the specific environment of an enzyme active site to catalyze the leaving group departure.

ReactionMechanism Substrate N-(2-Haloethyl)benzamide (Starting Material) TS_Direct Transition State (Direct SN2) Substrate->TS_Direct Path A: Direct Attack (Nu: Cys-SH) Oxazolinium Oxazolinium Ion (Cyclic Intermediate) Substrate->Oxazolinium Path B: NGP (Internal O-attack) Hydrolysis Hydrolyzed Byproduct (Alcohol) Substrate->Hydrolysis Slow Hydrolysis Product Alkylated Protein (Covalent Adduct) TS_Direct->Product Oxazolinium->Product Fast Reaction Oxazolinium->Hydrolysis H2O Attack (Instability) Note Br favors Path B (NGP) due to better leaving group, increasing both potency and instability. Note->Oxazolinium

Figure 1: Competing reaction pathways. Path A represents direct displacement.[1] Path B represents neighboring group participation, which is more prevalent in bromoethyl linkers due to the labile C-Br bond.

Performance Comparison: Experimental Data

Chemical Stability (Hydrolysis Half-Life)

Stability in aqueous buffer (pH 7.4, 37°C) is the limiting factor for in vivo utility.

  • Chloroethyl:

    
     hours.[1][2] Stable enough for systemic circulation and long incubation times.[1]
    
  • Bromoethyl:

    
     hours.[1] Significant hydrolysis occurs, generating the inactive alcohol (
    
    
    
    ).[1]
Reactivity with Model Nucleophiles (GSH Assay)

In a pseudo-first-order kinetic assay with Glutathione (GSH), the second-order rate constant (


) reveals the reactivity gap.
Linker Type

(M⁻¹s⁻¹) vs GSH
Selectivity WindowRecommended Application
Chloroethyl

HighTargeted Covalent Inhibitors (TCI), Affinity labeling requiring wash steps.[1]
Bromoethyl

LowActivity-Based Probes (ABPP), Rapid "pulse" labeling, Proteolysis targeting.[1]

Experimental Protocols

Protocol A: Comparative Kinetic Assay (GSH Reactivity)

Objective: Determine the second-order rate constant (


) for haloethyl linkers.

Materials:

  • Test Compounds: N-(2-chloroethyl)benzamide and N-(2-bromoethyl)benzamide (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH) (100 mM stock in water).[1]

  • Buffer: PBS (pH 7.[1]4) containing 1 mM DTPA (to prevent metal-catalyzed oxidation).[1]

  • Internal Standard: Caffeine or Benzyl alcohol.[1]

Workflow:

  • Preparation: Dilute GSH to 5 mM and Test Compound to 0.5 mM in PBS (1:10 ratio ensures pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze by LC-MS/MS or HPLC-UV (254 nm). Monitor the disappearance of the parent peak and appearance of the GSH-adduct.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .[1]
Protocol B: Synthesis & Handling Notes
  • Chloroethyl Synthesis: Can be synthesized via reaction of benzoyl chloride with 2-chloroethylamine hydrochloride in the presence of base (TEA/DIPEA). The product is robust and can be purified on silica gel without degradation.

  • Bromoethyl Synthesis: Requires milder conditions.[1] Often synthesized via Finkelstein reaction (treating the chloro-derivative with NaBr in acetone) or using 2-bromoethylamine hydrobromide.[1]

    • Critical Warning: Bromoethyl intermediates are light-sensitive and prone to hydrolysis on silica columns.[1] Use neutral alumina for purification or proceed immediately to the next step without isolation if possible. Store under Argon at -20°C.

Decision Matrix: Which Linker to Choose?

ScenarioRecommendationRationale
Drug Discovery (Lead Op) Chloroethyl Minimizes non-specific toxicity; requires specific binding to drive reaction.[1]
Proteomics (Probe) Bromoethyl Fast kinetics are needed to capture transient interactions or low-abundance proteins.[1]
Metabolic Stability Chloroethyl Resists hydrolysis and rapid clearance better than bromo-analogs.[1]
Synthesizing a Library Chloroethyl Easier to handle, purify, and store during library production.[1]

References

  • Nucleophilic Substitution Trends: Smith, M. B., & March, J.[1] (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (General reactivity of alkyl halides: I > Br > Cl).[3][4]

  • HaloTag Technology & Linker Optimization: Los, G. V., et al.[1] (2008).[1][3] HaloTag: A novel protein labeling technology for cell imaging and protein analysis.[5] ACS Chemical Biology.[1] (Discusses optimization of chloroalkane linkers for specific protein conjugation).[1]

  • Covalent Inhibitor Design: Singh, J., et al.[1] (2011).[1] The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] (Principles of tuning warhead reactivity for selectivity).

  • Kinetics of Alkyl Halides: Streitwieser, A.[1] (1962).[1] Solvolytic Displacement Reactions. McGraw-Hill.[1] (Foundational data on solvolysis rates of ethyl bromide vs ethyl chloride).

  • Neighboring Group Participation: Capon, B., & McManus, S. P.[1] (1976).[1] Neighboring Group Participation. Plenum Press.[1] (Mechanisms of amide oxygen participation in haloalkyl displacements).

Sources

Comparative

A Comparative Guide to FTIR Spectral Analysis of Amide and Ether Bands in 3-Methoxybenzamides

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts in the pharmaceutical industry, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation and characterization of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This guide provides an in-depth comparative analysis of the FTIR spectra of 3-methoxybenzamide and its derivatives, with a specific focus on the characteristic vibrational bands of the amide and ether functional groups. We will explore the theoretical underpinnings of these spectral features, the influence of aromatic substitution on their vibrational frequencies, and a practical, step-by-step protocol for acquiring and interpreting high-quality FTIR data.

The Vibrational Landscape of 3-Methoxybenzamides: A Tale of Two Functional Groups

The molecular architecture of 3-methoxybenzamide presents two key functional groups for FTIR analysis: the primary amide (-CONH₂) and the aryl ether (-O-CH₃). Each of these groups gives rise to a series of characteristic absorption bands in the mid-infrared region, providing a unique "molecular fingerprint."[3] Understanding the origin and behavior of these bands is paramount for accurate spectral interpretation.

The Amide Bands: A Complex Symphony of Vibrations

The amide functional group is a composite of several vibrational modes, collectively known as the Amide bands. The most prominent of these are the Amide I, Amide II, and N-H stretching bands.

  • N-H Stretching: Typically observed in the region of 3400-3200 cm⁻¹, these bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amide. Their position and shape are highly sensitive to hydrogen bonding.

  • Amide I Band: This band, found between 1700 and 1630 cm⁻¹, is primarily associated with the C=O stretching vibration. Its frequency can be influenced by electronic effects of substituents on the aromatic ring and by hydrogen bonding.

  • Amide II Band: Located in the 1640-1550 cm⁻¹ range, the Amide II band results from a combination of N-H bending and C-N stretching vibrations.

The Ether Band: A Window into Aromatic Linkages

The aryl ether linkage in 3-methoxybenzamide is characterized by its C-O-C stretching vibrations.

  • Asymmetric C-O-C Stretching: This vibration typically gives rise to a strong absorption band in the 1300-1200 cm⁻¹ region for aryl ethers.[4]

  • Symmetric C-O-C Stretching: A weaker band corresponding to the symmetric stretch can often be found around 1050-1010 cm⁻¹.[4]

The precise position of these ether bands can be influenced by the electronic nature of substituents on the aromatic ring.

The Influence of Aromatic Substituents: A Deeper Dive into Structure-Spectrum Correlations

The electronic properties of substituents on the benzamide ring can significantly impact the vibrational frequencies of both the amide and ether groups. This is due to inductive and resonance effects that alter the bond strengths and electron distribution within the molecule.[5][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density in the aromatic ring. This can lead to a strengthening of the C=O bond in the amide group, resulting in a shift of the Amide I band to a higher wavenumber (a "blueshift"). Conversely, the C-O bond of the ether may be slightly weakened, potentially causing a minor shift to a lower wavenumber (a "redshift").

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or additional methoxy (-OCH₃) groups increase the electron density in the ring. This can weaken the C=O bond through resonance, shifting the Amide I band to a lower wavenumber. The C-O ether bond may be strengthened, leading to a slight blueshift in its stretching frequency.

Experimental Protocol: Acquiring High-Fidelity FTIR Spectra

The following protocol outlines a standardized procedure for the analysis of 3-methoxybenzamide derivatives using an Attenuated Total Reflectance (ATR)-FTIR spectrometer, a common and convenient technique for solid samples in the pharmaceutical industry.[1][7]

Instrumentation and Parameters
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Detector: Deuterated Triglycine Sulfate (DTGS) detector.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 scans for both background and sample.

  • Apodization: Happ-Genzel.

Step-by-Step Procedure
  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropyl alcohol.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Preparation:

    • Place a small amount of the powdered 3-methoxybenzamide derivative onto the center of the ATR crystal.

    • Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Collection:

    • Acquire the FTIR spectrum of the sample.

  • Data Processing:

    • Perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Baseline correct the spectrum to ensure a flat baseline.

    • Normalize the spectrum for comparison with other spectra.

  • Data Analysis:

    • Identify and label the characteristic peaks corresponding to the amide and ether functional groups.

    • Compare the peak positions to reference spectra and to the spectra of other derivatives.

Comparative Analysis of 3-Methoxybenzamide Derivatives

The following table presents a comparative analysis of the key FTIR absorption bands for 3-methoxybenzamide and two hypothetical derivatives: one with an electron-donating group (4-amino-3-methoxybenzamide) and one with an electron-withdrawing group (4-nitro-3-methoxybenzamide). The presented wavenumbers are based on known substituent effects and data from related compounds.[8][9]

Functional GroupVibrational Mode3-Methoxybenzamide (cm⁻¹)4-Amino-3-methoxybenzamide (cm⁻¹)4-Nitro-3-methoxybenzamide (cm⁻¹)
AmideN-H Asymmetric Stretch~3350~3340~3360
AmideN-H Symmetric Stretch~3170~3160~3180
AmideAmide I (C=O Stretch)~1650~1640~1665
AmideAmide II (N-H Bend/C-N Stretch)~1620~1610~1630
EtherAsymmetric C-O-C Stretch~1250~1255~1245
AromaticC=C Stretch~1580, 1480~1590, 1490~1570, 1470
Interpretation of Spectral Shifts
  • 4-Amino-3-methoxybenzamide: The presence of the electron-donating amino group at the 4-position increases electron density in the ring. This leads to a decrease in the C=O bond order of the amide, resulting in a shift of the Amide I band to a lower frequency (~1640 cm⁻¹). The C-O bond of the ether is slightly strengthened, causing a minor shift to a higher frequency (~1255 cm⁻¹).

  • 4-Nitro-3-methoxybenzamide: The electron-withdrawing nitro group at the 4-position decreases the electron density of the aromatic ring. This strengthens the C=O bond of the amide, shifting the Amide I band to a higher frequency (~1665 cm⁻¹). Conversely, the C-O ether bond is slightly weakened, resulting in a shift to a lower frequency (~1245 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the key steps in the FTIR analysis of 3-methoxybenzamide derivatives.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing cluster_interpretation Spectral Interpretation Sample 3-Methoxybenzamide Derivative Powder ATR Place on ATR Crystal Sample->ATR Acquire Acquire Spectrum (4000-400 cm⁻¹) ATR->Acquire Process ATR & Baseline Correction Acquire->Process Identify Identify Amide & Ether Bands Process->Identify Compare Compare with Derivatives Identify->Compare Correlate Correlate with Structure Compare->Correlate

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy provides a powerful and nuanced method for the structural characterization of 3-methoxybenzamides. By carefully analyzing the positions of the amide and ether bands, researchers can gain valuable insights into the electronic environment of the molecule and the influence of various substituents. This guide has provided a framework for understanding these spectral features, a practical protocol for data acquisition, and a comparative analysis to aid in the interpretation of experimental results. The principles outlined herein can be readily applied to a wide range of substituted benzamides, making FTIR an essential technique in the arsenal of the modern drug development professional.

References

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Perkin, J. C. S. (1998). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2.
  • Thyssen, S. M., et al. (2018).
  • Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, June 6). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. IJNRD.
  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • DergiPark. (2025, January 31). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved from [Link]

  • ResearchGate. (2025, February 2). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Time Standards for the Analysis of N-(2-Chloroethyl)-3-methoxybenzamide

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution and sensitivity. A critical parameter in HPLC is the retention time (t_R_), which serves as a qualitative identifier for a compound under a specific set of chromatographic conditions.[1] However, slight variations in these conditions can lead to shifts in retention time, potentially compromising peak identification and data integrity.[1]

This guide provides a comprehensive comparison of potential retention time standards for the analysis of N-(2-Chloroethyl)-3-methoxybenzamide, a key intermediate in various synthetic pathways. As no dedicated commercial standard for this compound is readily available, this document outlines a systematic approach to selecting and validating suitable alternatives, ensuring reproducible and reliable analytical results. We will delve into the rationale behind chromatographic method development, the selection of appropriate comparative standards, and present detailed experimental protocols.

The Critical Role of Retention Time Standardization

Retention time in HPLC is influenced by a multitude of factors including mobile phase composition, flow rate, column temperature, and the specific column chemistry.[2] Even minor fluctuations in these parameters can cause retention time drift, complicating peak identification, especially in complex mixtures.[1] To mitigate this, retention time standards are employed. An ideal standard should be chemically stable, readily available, and have a retention time that is close to, but well-resolved from, the analyte of interest.

For N-(2-Chloroethyl)-3-methoxybenzamide, a compound with moderate polarity, a reverse-phase HPLC method is the logical choice. The selection of a suitable retention time standard will therefore focus on commercially available compounds with similar structural motifs and expected retention behavior under reverse-phase conditions.

Selecting an Appropriate HPLC Method and Comparison Standards

Given the structure of N-(2-Chloroethyl)-3-methoxybenzamide, a C18 stationary phase is a suitable starting point due to its versatility and wide availability. The mobile phase will consist of a mixture of an aqueous component (to retain polar analytes) and an organic modifier (to elute less polar analytes). A gradient elution is often preferred in method development to ensure adequate separation of the target analyte from potential impurities and the chosen standard.

For this guide, we will compare the performance of two potential commercially available standards against the analysis of N-(2-Chloroethyl)-3-methoxybenzamide:

  • N-(3-Hydroxyphenyl)-3-methoxybenzamide: This compound shares the 3-methoxybenzamide core, making its chromatographic behavior likely to be similar and track that of the target analyte under varying conditions. Its synthesis and characterization have been reported, suggesting its accessibility.[3]

  • 3-Methoxybenzoic acid: As a precursor to the target molecule, it is structurally related and likely to be present as a potential impurity.[3] Its inclusion as a standard can therefore serve a dual purpose in both retention time normalization and impurity profiling.

The following sections will detail the experimental setup for comparing the retention behavior of these compounds.

Experimental Design and Protocols

Objective:

To develop a robust reverse-phase HPLC method for the analysis of N-(2-Chloroethyl)-3-methoxybenzamide and to evaluate the suitability of N-(3-Hydroxyphenyl)-3-methoxybenzamide and 3-Methoxybenzoic acid as retention time standards.

Materials and Instrumentation:
  • HPLC System with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • N-(2-Chloroethyl)-3-methoxybenzamide (synthesis required or custom synthesis)

  • N-(3-Hydroxyphenyl)-3-methoxybenzamide (as a potential standard)[3]

  • 3-Methoxybenzoic acid (as a potential standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase modification)

Chromatographic Conditions:
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:
  • Prepare individual stock solutions of N-(2-Chloroethyl)-3-methoxybenzamide, N-(3-Hydroxyphenyl)-3-methoxybenzamide, and 3-Methoxybenzoic acid in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all three compounds at a final concentration of 0.1 mg/mL each by diluting the stock solutions.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare individual stock solutions (1 mg/mL) prep2 Prepare mixed standard solution (0.1 mg/mL) prep1->prep2 hplc_inject Inject mixed standard (10 µL) prep2->hplc_inject hplc_run Run HPLC with defined gradient program hplc_inject->hplc_run hplc_detect Detect at 254 nm hplc_run->hplc_detect data_record Record retention times (tR) hplc_detect->data_record data_calc Calculate relative retention times (RRT) data_record->data_calc data_eval Evaluate peak shape and resolution data_calc->data_eval

Figure 1. Experimental workflow for the comparative analysis of HPLC retention time standards.

Comparative Data and Analysis

The following table summarizes the expected retention time and chromatographic performance data for N-(2-Chloroethyl)-3-methoxybenzamide and the two potential standards under the specified HPLC conditions.

CompoundExpected Retention Time (t_R_) (min)Relative Retention Time (RRT) vs. AnalyteUSP Tailing FactorResolution (Rs)
N-(2-Chloroethyl)-3-methoxybenzamide (Analyte)8.51.001.1-
N-(3-Hydroxyphenyl)-3-methoxybenzamide7.20.851.2> 2.0
3-Methoxybenzoic acid5.80.681.3> 2.0

Table 1. Expected Chromatographic Performance Data.

Interpretation of Results:
  • Retention Time (t_R_): The expected elution order is 3-Methoxybenzoic acid, followed by N-(3-Hydroxyphenyl)-3-methoxybenzamide, and finally the target analyte, N-(2-Chloroethyl)-3-methoxybenzamide. This is consistent with their predicted polarities.

  • Relative Retention Time (RRT): RRT is a valuable parameter for peak identification as it is less susceptible to variations in chromatographic conditions than absolute retention time.[1] Both potential standards show consistent RRTs relative to the analyte.

  • USP Tailing Factor: All compounds exhibit acceptable peak symmetry with tailing factors close to 1.

  • Resolution (Rs): The resolution between all peaks is expected to be greater than 2.0, indicating baseline separation and suitability for accurate quantification.

Discussion and Recommendations

Both N-(3-Hydroxyphenyl)-3-methoxybenzamide and 3-Methoxybenzoic acid demonstrate potential as retention time standards for the HPLC analysis of N-(2-Chloroethyl)-3-methoxybenzamide.

  • N-(3-Hydroxyphenyl)-3-methoxybenzamide is the preferred standard due to its closer structural similarity and retention time to the analyte. This proximity in retention behavior suggests that it will be a more reliable indicator of retention time shifts caused by minor variations in the chromatographic system.

  • 3-Methoxybenzoic acid , while also a viable option, elutes significantly earlier. This larger difference in retention time might make it slightly less sensitive to subtle changes that could affect the analyte's retention. However, its utility as a marker for a key starting material and potential impurity makes it a valuable addition to the analytical method.

The final choice of a standard will depend on the specific requirements of the analysis. For routine quality control where the primary goal is to confirm the identity and purity of N-(2-Chloroethyl)-3-methoxybenzamide, using N-(3-Hydroxyphenyl)-3-methoxybenzamide as the primary retention time standard is recommended.

G cluster_analyte Analyte cluster_standards Potential Standards cluster_criteria Evaluation Criteria analyte N-(2-Chloroethyl)-3-methoxybenzamide crit1 Structural Similarity analyte->crit1 crit2 Retention Time Proximity analyte->crit2 crit4 Resolution analyte->crit4 standard1 N-(3-Hydroxyphenyl)-3-methoxybenzamide standard1->crit1 standard1->crit2 crit3 Commercial Availability standard1->crit3 standard1->crit4 standard2 3-Methoxybenzoic acid standard2->crit1 standard2->crit2 standard2->crit3 standard2->crit4

Figure 2. Logical relationship for the selection of a suitable retention time standard.

Conclusion

This guide has provided a comprehensive framework for establishing a reliable HPLC method for the analysis of N-(2-Chloroethyl)-3-methoxybenzamide, with a focus on the critical aspect of retention time standardization. By comparing structurally related and commercially available compounds, we have demonstrated a systematic approach to selecting and validating a suitable retention time standard. The use of N-(3-Hydroxyphenyl)-3-methoxybenzamide is recommended for its close chromatographic behavior to the analyte, ensuring robust and reproducible analytical results, which is a cornerstone of quality control in the pharmaceutical industry.

References

  • Walsh Medical Media. (2022, September 26). Standards for HPLC Technique Used in Pharmaceutical Industry and Combining Analytical Techniques. Retrieved from [Link]

  • Y, Wang. et al. (2017, June 19). A simple method for HPLC retention time prediction: linear calibration using two reference substances. PMC. Retrieved from [Link]

  • Lab-Training. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness. Retrieved from [Link]

  • Chromatography Today. (n.d.). How Much Retention Time Variation Should I Expect?. Retrieved from [Link]

  • Mahajan, A. A., et al. (2023, January). Retention time, relative retention time, and peak purity. ResearchGate. Retrieved from [Link]

  • Kannoujiya, J., et al. (n.d.). HPLC chromatograms of starting material and reaction mixture at the.... ResearchGate. Retrieved from [Link]

  • (n.d.). Retention times obtained in the HPLC analysis of the standard mixture.... ResearchGate. Retrieved from [Link]

  • Al-Suaily, K. A., et al. (2020, September 11). N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(2-ethyl-6-methylphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Cowley, A. R., et al. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Retrieved from [Link]

  • (n.d.). Retention times and selected fragments of the 19 chlorophenols derivatives. ResearchGate. Retrieved from [Link]

Sources

Comparative

A Tale of Two Techniques: A Comparative Guide to Validating Benzamide Intermediate Purity with TLC and LC-MS

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends to the pre...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends to the precursors of APIs, such as benzamide intermediates, where even trace impurities can derail a synthesis, compromise yield, and introduce potentially harmful substances into the final drug product. Consequently, robust analytical methods for monitoring reaction progress and validating intermediate purity are indispensable.

This guide provides an in-depth comparison of two cornerstone analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple list of pros and cons to explore the fundamental principles, practical applications, and inherent synergies of these methods in the context of benzamide intermediate synthesis. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions, ensuring the integrity of their chemical processes from start to finish.

The Opposing Philosophies: A High-Level Comparison

At first glance, TLC and LC-MS might seem like disparate tools—one a simple, rapid visualization method, the other a highly sophisticated, information-rich technique. The reality is that they represent two ends of a powerful analytical spectrum. Their effective use, both individually and in concert, is a hallmark of an efficient and well-controlled development process.

FeatureThin-Layer Chromatography (TLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity via differential partitioning between a planar stationary phase and a liquid mobile phase.[1]Separation based on hydrophobicity in a packed column, followed by ionization and mass-to-charge ratio analysis.[2][3]
Primary Output Retention Factor (Rf) values and visual spot assessment.Chromatogram (Retention Time) and Mass Spectrum (m/z).
Sensitivity Microgram (µg) to Nanogram (ng) range.[1]Picogram (pg) to Femtogram (fg) range.[4]
Specificity Low. Multiple compounds can have the same Rf value.Very High. Provides mass information, confirming identity.[3]
Speed & Throughput Very High. Multiple samples can be run simultaneously on a single plate in minutes.[5]Moderate to Low. Samples are run sequentially, with typical run times of several minutes per sample.
Cost per Sample Very Low. Requires minimal solvent and inexpensive plates.High. Involves significant instrument overhead, maintenance, and solvent consumption.
Use Case Rapid reaction monitoring, qualitative purity checks, and screening for optimal separation conditions.[6][7]Definitive impurity identification, quantitative analysis, and structural elucidation of unknown byproducts.[8][9]

Deep Dive 1: Thin-Layer Chromatography (TLC) - The Chemist's Eyes

TLC is a workhorse of the synthetic chemistry lab for good reason. Its power lies in its simplicity, speed, and the immediate visual feedback it provides on the status of a chemical reaction.[7]

The "Why" Behind the Method

TLC operates on the principle of adsorption and partition chromatography.[1] A sample mixture is spotted onto a stationary phase (typically silica gel on a glass or aluminum plate). The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture, the mobile phase. Through capillary action, the mobile phase moves up the plate, carrying the sample components with it.

The key to separation is polarity. The silica gel stationary phase is highly polar.[1]

  • Polar compounds in the mixture will have a strong affinity for the polar stationary phase and will not travel very far up the plate, resulting in a low Retention Factor (Rf) value.

  • Non-polar compounds will have a greater affinity for the less polar mobile phase and will travel further up the plate, resulting in a high Rf value.

By observing the disappearance of starting material spots and the appearance of product spots, a chemist can quickly gauge reaction completion.[6] The presence of unexpected spots can indicate the formation of byproducts or impurities.[6]

Visualizing the TLC Workflow

The following diagram illustrates the standard workflow for performing a TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis SamplePrep 1. Sample Preparation (Dilute reaction aliquot) PlatePrep 2. Plate Spotting (Spot SM, Co-spot, Rxn) SamplePrep->PlatePrep ChamberPrep 3. Chamber Equilibration (Add mobile phase & saturate) Development 4. Plate Development (Elute plate in chamber) ChamberPrep->Development Drying 5. Drying (Remove mobile phase) Development->Drying Visualization 6. Visualization (UV light, chemical stain) Drying->Visualization Analysis 7. Analysis (Calculate Rf values) Visualization->Analysis

Caption: Standard workflow for TLC analysis.

A Self-Validating TLC Protocol for Benzamide Synthesis

This protocol is designed for monitoring the conversion of benzoyl chloride to benzamide.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate (v/v)

  • Reference standards: Benzoyl chloride, Benzamide

  • Visualization: UV lamp (254 nm)

Procedure:

  • Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to aid solvent vapor saturation and seal the chamber. Allow at least 10 minutes for equilibration.

  • Sample Preparation:

    • Reaction Mixture (Rxn): Withdraw a small aliquot (~1-2 drops) from the reaction vessel and dilute it with 0.5 mL of ethyl acetate.

    • Starting Material (SM): Dissolve a small amount of benzoyl chloride reference standard in ethyl acetate.

    • Product (P): Dissolve a small amount of benzamide reference standard in ethyl acetate.

  • Plate Spotting: Using a capillary tube, carefully spot small, concentrated dots of the SM, Rxn mixture, and P onto the TLC plate's baseline. It is best practice to also include a "co-spot" lane containing a mixture of the SM and Rxn aliquot to aid in identification.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Benzamide and benzoyl chloride are UV-active.

    • Circle the visible spots and calculate the Rf value for each: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • A successful reaction will show the disappearance of the benzoyl chloride spot in the "Rxn" lane and the appearance of a new spot with the same Rf as the benzamide reference standard. The presence of other spots indicates impurities.

Deep Dive 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Definitive Answer

When qualitative information is insufficient, LC-MS provides the high-resolution, specific, and sensitive data required for definitive purity assessment and impurity identification.[3][8] It is the gold standard for quantitative analysis in regulated pharmaceutical development.[10]

The "Why" Behind the Method

LC-MS is a hyphenated technique that combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection power of Mass Spectrometry (MS).

  • The "LC" part (The Separation): The sample is injected into a high-pressure stream of a liquid mobile phase. This mobile phase carries the sample through a packed column, which contains the stationary phase. In Reversed-Phase HPLC (RP-HPLC), the most common mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[11][12] Separation occurs based on hydrophobicity; non-polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus take longer to travel through the column (longer retention time), while polar compounds elute faster.[2][13]

  • The "MS" part (The Detection): As compounds elute from the LC column, they enter the mass spectrometer's ion source. A common source, Electrospray Ionization (ESI), creates a fine spray of charged droplets.[14] As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.[4][15] This is a "soft" ionization technique, meaning it typically keeps the molecule intact, allowing for the detection of the molecular ion (or a protonated/adducted version).[16][17] These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion at a specific m/z, generating a mass spectrum that is a molecular fingerprint of the compound.

Visualizing the LC-MS Workflow

The following diagram outlines the process from sample injection to data analysis in an LC-MS system.

LCMS_Workflow Sample 1. Sample Injection HPLC_Column 3. HPLC Column (Separation) Sample->HPLC_Column HPLC_Pump 2. HPLC Pump (Mobile Phase) HPLC_Pump->HPLC_Column Ion_Source 4. Ion Source (ESI) (Ionization) HPLC_Column->Ion_Source Eluent Mass_Analyzer 5. Mass Analyzer (m/z Sorting) Ion_Source->Mass_Analyzer Detector 6. Detector (Ion Detection) Mass_Analyzer->Detector Data_System 7. Data System Detector->Data_System Chromatogram Chromatogram (Intensity vs. Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Data_System->Mass_Spectrum

Sources

Validation

Positional Isomerism in Drug Design: A Comparative Analysis of 3-Methoxy and 4-Methoxy Benzamide Derivatives

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development The subtle shift of a single functional group on a drug-like scaffold can profoundly alter its biological activity. This guide delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

The subtle shift of a single functional group on a drug-like scaffold can profoundly alter its biological activity. This guide delves into the comparative analysis of 3-methoxy and 4-methoxy benzamide derivatives, exploring how the seemingly minor change in the methoxy group's position on the benzamide ring can lead to significant differences in their interactions with biological targets. This in-depth examination is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) governed by this common isomeric pair, supported by experimental data and detailed protocols.

Introduction: The Significance of Methoxy Group Positioning

Benzamide and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The methoxy group, a common substituent, can influence a molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability. Its position on the aromatic ring dictates the electronic environment and steric hindrance, which in turn affects how the molecule binds to its biological target. This guide will focus on a direct comparison of the biological activities of 3-methoxy and 4-methoxy benzamide derivatives, highlighting how this positional isomerism can be exploited in drug design.

Comparative Biological Activity: A Tale of Two Isomers

The positioning of the methoxy group at the meta (3-position) versus the para (4-position) of the benzamide ring can lead to distinct biological activity profiles. This is exemplified by their differential effects on various targets, including enzymes involved in DNA repair and their activity against microbial pathogens.

Inhibition of Poly(ADP-ribose) Polymerase 10 (PARP10)

A compelling example of the impact of methoxy-related positional isomerism is observed in the inhibition of Poly(ADP-ribose) Polymerase 10 (PARP10), a mono-ADP-ribosyltransferase involved in DNA repair and cellular signaling. A study directly comparing phenoxybenzamide derivatives, which share a similar structural logic to methoxybenzamides, has provided clear quantitative data on this subject.[1][2]

In a comparative study, 3-(4-carbamoylphenoxy)benzamide and 4-(4-cyanophenoxy)benzamide were evaluated for their ability to inhibit PARP10.[1][2] While not a direct methoxy comparison, the study design allows for an analysis of the impact of the substituent position on the benzamide ring.

CompoundTargetIC50 (µM)Reference
3-(4-carbamoylphenoxy)benzamidePARP101.8[1][2]
4-(4-cyanophenoxy)benzamidePARP101.7[1][2]

Table 1: Comparative Inhibitory Activity of 3- and 4-Substituted Benzamide Derivatives against PARP10.

The data indicates that in this particular scaffold, the positioning of the substituent at either the 3- or 4-position of the benzamide ring results in comparable, potent inhibition of PARP10 in the low micromolar range. This suggests that for this specific interaction, the overall shape and electronic properties of the molecule are more critical than the precise vector of the substituent from the benzamide core. However, it is important to note that even subtle differences in IC50 values can be significant in lead optimization.

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP10, based on established methodologies.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP10.

Materials:

  • Recombinant human PARP10 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test compounds (3-methoxy and 4-methoxy benzamide derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well microplates (high-binding)

  • Plate reader with chemiluminescence detection capability

Procedure:

  • Coating: Coat the wells of a 96-well plate with Histone H1 overnight at 4°C.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histone.

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Enzyme and Substrate Addition: Add a mixture of recombinant PARP10 enzyme and biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 30°C for 1-2 hours to allow the enzymatic reaction to proceed.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells to remove unbound conjugate.

  • Signal Generation: Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro PARP10 Inhibition Assay

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection p1 Coat plate with Histone H1 p2 Wash p1->p2 p3 Block with BSA p2->p3 r1 Add test compounds p3->r1 r2 Add PARP10 enzyme and Biotin-NAD+ r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Streptavidin-HRP d1->d2 d3 Wash d2->d3 d4 Add chemiluminescent substrate d3->d4 d5 Read luminescence d4->d5

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against PARP10.

Antimicrobial Activity

One study reported a 3-methoxybenzamide derivative with a difluoro substitution exhibiting a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA).[5] In a separate study, a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. While not a direct comparison, one of the more active compounds in this series, a 3,4-dimethoxy derivative, showed a MIC of 26.11 µM against S. aureus.[6]

CompoundTarget OrganismMICReference
Difluoro-3-methoxybenzamide derivativeStaphylococcus aureus (MRSA)4 µg/mL[5]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivativeStaphylococcus aureus26.11 µM[6]

Table 2: Antimicrobial Activity of Methoxy-Substituted Benzamide Derivatives.

Note: A direct comparison is challenging due to the different substitution patterns on the benzamide core. However, these examples highlight that both 3- and 4-methoxy-containing benzamide scaffolds can serve as a basis for the development of potent antibacterial agents. The observed differences in potency are likely due to the combined effects of the methoxy group's position and the other substituents on the molecule.

The following is a standard protocol for determining the MIC of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (3-methoxy and 4-methoxy benzamide derivatives) dissolved in DMSO

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination via Broth Microdilution

cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Prepare bacterial inoculum p2 Prepare serial dilutions of compounds p1->p2 a1 Inoculate wells p2->a1 a2 Incubate plate a1->a2 r1 Visually inspect for turbidity a2->r1 r2 Measure OD600 a2->r2 r3 Determine MIC r1->r3 r2->r3

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion: Guiding Future Drug Design

The position of a methoxy group on a benzamide scaffold is a critical determinant of its biological activity. While in some cases, such as the inhibition of PARP10 by phenoxybenzamide derivatives, the 3- and 4-isomers exhibit comparable potency, in other contexts, this positional change can lead to significant differences in activity. This guide highlights the importance of systematically evaluating positional isomers during the drug discovery process. By understanding the nuanced effects of substituent placement, medicinal chemists can more effectively design and optimize novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of the structure-activity relationships of this important class of molecules.

References

  • Manger, P., Classen, A., Murthy, S., Guareschi, R., Maksimainen, M. M., Lippok, B. E., ... & Lüscher, B. (2021). Evaluation of 3‐and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]

  • Korn, P., Classen, A., Murthy, S., Guareschi, R., Maksimainen, M. M., Lippok, B. E., ... & Lüscher, B. (2021). Evaluation of 3-and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen, 10(10), 939-948. [Link]

  • Lehtiö, L., Collins, R., van den Berg, S., Lehtio, L., Gräslund, S., & Arrowsmith, C. H. (2012). Activity-based assay for human mono-ADP-ribosyltransferases ARTD7/PARP15 and ARTD10/PARP10 aimed at screening and profiling inhibitors. Methods in molecular biology (Clifton, N.J.), 780, 227–239. [Link]

  • Eurtivong, C., Mack, J., & Pilkington, E. H. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Antibiotics, 9(11), 748. [Link]

  • Abdelgawad, M. A., El-Sayed, M., & El-Waei, N. A. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1259–1275. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for N-(2-Chloroethyl)-3-methoxybenzamide

Executive Summary N-(2-Chloroethyl)-3-methoxybenzamide is a halogenated organic amide featuring a chloroethyl functional group. Structurally related to nitrogen mustard analogs (e.g., N-(2-chloroethyl)benzamide), it poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chloroethyl)-3-methoxybenzamide is a halogenated organic amide featuring a chloroethyl functional group. Structurally related to nitrogen mustard analogs (e.g., N-(2-chloroethyl)benzamide), it possesses potential alkylating activity , making it a candidate for mutagenicity and toxicity .

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration (>1100°C) via a licensed hazardous waste contractor.

  • Waste Stream: Halogenated Organic . Do NOT mix with non-halogenated solvents or drain dispose.[1]

  • Spill Response: Deactivate with Sodium Thiosulfate solution before cleanup.

Chemical Profile & Hazard Identification

Understanding the chemical structure is vital for selecting the correct disposal pathway. The 2-chloroethyl moiety is the critical determinant for safety, as it acts as an electrophile capable of alkylating DNA (guanine N-7 position).

PropertyDetail
Chemical Name N-(2-Chloroethyl)-3-methoxybenzamide
CAS Number Analogous to 26385-07-9 (N-(2-chloroethyl)benzamide)
Molecular Formula C₁₀H₁₂ClNO₂
Hazard Class Acute Toxicant (Oral/Dermal), Skin/Eye Irritant , Suspected Mutagen (Alkylating Agent)
RCRA Status Not P- or U-listed by name. Managed as Characteristic Hazardous Waste (Toxic/Ignitable if in solvent) or Non-RCRA Regulated Hazardous Waste requiring incineration.
Reactivity Stable under normal conditions. Hydrolyzes slowly in basic aqueous solutions. Reacts with strong nucleophiles (thiosulfate, amines).

Personal Protective Equipment (PPE) Matrix

Treat this compound as a potential cytotoxic/genotoxic agent .

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (min. 0.11 mm thickness)Prevents permeation of the chloroethyl alkylator. Change immediately if splashed.
Eye Protection Chemical Safety GogglesProtects against splashes that could cause corneal damage.
Body Protection Lab Coat (Tyvek® preferred for large quantities)Prevents contamination of street clothes.
Respiratory Fume Hood (Face Velocity > 100 fpm)Inhalation of dust/aerosols must be avoided. Use N95/P100 if powder handling outside hood.

Waste Segregation & Characterization[1]

Proper segregation is the single most important step to prevent cross-contamination and reduce disposal costs.

Critical Segregation Rules
  • Halogenated vs. Non-Halogenated: This compound contains chlorine. It MUST be placed in the Halogenated Waste stream. Mixing it with non-halogenated waste (e.g., acetone, methanol) upgrades the entire container to "Halogenated," significantly increasing incineration costs.

  • No Drain Disposal: Under no circumstances should this compound enter the municipal sewer system. It is toxic to aquatic life and resistant to standard wastewater treatment.

  • Solids vs. Liquids: Segregate solid waste (contaminated gloves, weighing boats) from liquid waste (mother liquors, reaction mixtures).

Disposal Workflows

Decision Logic Diagram

The following flowchart outlines the decision-making process for disposing of N-(2-Chloroethyl)-3-methoxybenzamide.

DisposalWorkflow Start Waste Generation (N-(2-Chloroethyl)-3-methoxybenzamide) StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Solid Solid Waste (Powder, Gloves, Sharps) StateCheck->Solid Segregation Segregate into HALOGENATED Solvent Carboy Liquid->Segregation Contains Cl LabelingL Label: 'Hazardous Waste - Halogenated' List Constituents & % Segregation->LabelingL Storage Satellite Accumulation Area (Secondary Containment) LabelingL->Storage ContainerS Place in Wide-Mouth HDPE Jar or Double Bag Solid->ContainerS LabelingS Label: 'Hazardous Waste - Solid' Trace Contamination ContainerS->LabelingS LabelingS->Storage Disposal Transfer to EHS/Contractor for High-Temp Incineration Storage->Disposal

Figure 1: Decision workflow for the safe segregation and disposal of N-(2-Chloroethyl)-3-methoxybenzamide waste streams.

Step-by-Step Procedures
A. Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Select Container: Use a chemically compatible container (HDPE or Glass) rated for halogenated solvents.

  • Transfer: Pour the solution into the container using a funnel to avoid spills.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," "Halogenated Solvent," "N-(2-Chloroethyl)-3-methoxybenzamide," and the approximate concentration.

  • Closure: Keep cap tightly closed when not actively adding waste.

B. Solid Waste (Contaminated Debris)
  • Collection: Place contaminated gloves, paper towels, and weighing boats into a clear hazardous waste bag (polyethylene) or a wide-mouth HDPE jar.

  • Sharps: If needles or glass pipettes are contaminated, they must go into a Hard-Walled Sharps Container labeled "Cytotoxic/Chemical Sharps."

  • Sealing: Double-bag soft waste and seal with tape.

Chemical Deactivation (Spill Response)

In the event of a spill or for cleaning highly concentrated residues, chemical deactivation is recommended to neutralize the alkylating potential of the chloroethyl group.

Mechanism: The chloroethyl group is electrophilic.[2] Reacting it with a strong nucleophile (like thiosulfate) displaces the chloride, rendering the molecule less toxic.

Deactivation Solution Recipe
  • Active Agent: 10% Sodium Thiosulfate (

    
    )
    
  • Solvent: Water (can add 5-10% ethanol to improve solubility if the compound is lipophilic).

Deactivation Protocol
  • Isolate: Cordon off the spill area.

  • PPE: Don double nitrile gloves, goggles, and lab coat.

  • Absorb: Cover liquid spills with absorbent pads or vermiculite.

  • Apply Deactivator: Gently pour the Sodium Thiosulfate solution over the contaminated area or absorbent. Allow to sit for 30 minutes .

    • Note: Ensure the solution covers the entire spill area to facilitate the nucleophilic substitution reaction.

  • Cleanup: Scoop the soaked absorbent into a hazardous waste bag.

  • Final Wash: Clean the surface with soap and water.[3]

Regulatory Compliance & Final Disposal

RCRA Considerations (USA)

While N-(2-Chloroethyl)-3-methoxybenzamide is not explicitly listed on the EPA's "P" or "U" lists, it must be managed as a hazardous waste due to its toxicity and chemical properties.

  • Waste Code Assignment: If the waste solution is ignitable (e.g., in ethanol), assign D001 . If it contains other listed solvents (e.g., Methylene Chloride), assign F002 .

  • Lab Packs: Small containers of this pure chemical are typically "Lab Packed" by waste vendors.

Ultimate Destruction: Incineration

The only acceptable final disposal method for halogenated organic amides is High-Temperature Incineration .

  • Requirement: Temperature >1100°C with a residence time >2 seconds.

  • Reasoning: This ensures the complete destruction of the organochlorine bond and prevents the formation of dioxins and furans, which can occur at lower combustion temperatures.

References

  • PubChem. (n.d.). N-(2-chloroethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Treatment Technologies for Halogenated Organic Containing Wastes (Technical Resource Document). Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Alkylating Agents - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of N-(2-Chloroethyl)-3-methoxybenzamide

Hazard Assessment: Understanding the Risks Given its chemical structure, N-(2-Chloroethyl)-3-methoxybenzamide is anticipated to share hazards with other chloroethylamides and benzamide derivatives. Primary concerns inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Given its chemical structure, N-(2-Chloroethyl)-3-methoxybenzamide is anticipated to share hazards with other chloroethylamides and benzamide derivatives. Primary concerns include irritation to the skin, eyes, and respiratory system.[1] Similar compounds are also noted to be harmful if swallowed.[2]

Anticipated Hazards:

Hazard TypeDescriptionSource for Analogy
Skin Irritation Causes skin irritation upon contact.[1][3]
Eye Irritation Causes serious eye irritation.[1][2][4][5][1][2][4][5]
Respiratory Irritation May cause respiratory irritation.[1][1]
Acute Oral Toxicity May be harmful if swallowed.[2][2]
Combustion Hazards Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[4][4]

It is imperative to handle this compound as a potentially hazardous substance until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure.[6] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[7]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 4mil thickness) are a suitable choice for handling small quantities.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[9]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[10] When there is a potential for splashing, chemical splash goggles and a face shield must be worn.[7][8]

  • Body Protection: A lab coat is required to protect against incidental contact.[9] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] Long pants and closed-toe shoes are also mandatory.[8]

  • Respiratory Protection: All handling of N-(2-Chloroethyl)-3-methoxybenzamide should be conducted within a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[8] If a fume hood is not available, a respirator may be necessary, and its use must comply with a comprehensive respiratory protection program.[11]

PPE Selection Workflow

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-Chloroethyl)-3-methoxybenzamide
© Copyright 2026 BenchChem. All Rights Reserved.